Product packaging for Penicillin V Potassium(Cat. No.:CAS No. 132-98-9)

Penicillin V Potassium

Cat. No.: B1679274
CAS No.: 132-98-9
M. Wt: 388.5 g/mol
InChI Key: HCTVWSOKIJULET-LQDWTQKMSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Penicillin vk+ is an odorless white crystalline powder. Slightly bitter taste. pH (0.5% aqueous solution) 5 to 7.5. (NTP, 1992)
Phenoxymethylpenicillin potassium is an organic potassium salt. It contains a phenoxymethylpenicillin(1-).
Penicillin V Potassium is the potassium salt of penicillin V, a member of the penicillin antibiotic family with broad-spectrum bactericidal activity. Penicillin V binds to and inactivates penicillin-binding proteins (PBPs), enzymes located on the inner membrane of the bacterial cell wall, resulting in the weakening of the bacterial cell wall and cell lysis. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1958.
See also: Penicillin V (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17KN2O5S B1679274 Penicillin V Potassium CAS No. 132-98-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTVWSOKIJULET-LQDWTQKMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17KN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87-08-1 (Parent)
Record name Penicillin V potassium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7021102
Record name Penicillin VK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Penicillin vk+ is an odorless white crystalline powder. Slightly bitter taste. pH (0.5% aqueous solution) 5 to 7.5. (NTP, 1992)
Record name PENICILLIN VK+
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20844
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Very sol in water; 1 g in about 150 ml alcohol
Record name PENICILLIN VK+
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20844
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PENICILLIN VK
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.4 (NTP, 1992) - Denser than water; will sink
Record name PENICILLIN VK+
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20844
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Color/Form

White, colorless crystalline powder

CAS No.

132-98-9
Record name PENICILLIN VK+
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20844
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Penicillin V potassium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-, potassium salt (1:1), (2S,5R,6R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Penicillin VK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenoxymethylpenicillin potassium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENICILLIN V POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/146T0TU1JB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PENICILLIN VK
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

387 to 396 °F (NTP, 1992)
Record name PENICILLIN VK+
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20844
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

The Discovery of Penicillin V Potassium: A Technical Guide to an Oral Revolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of phenoxymethylpenicillin (Penicillin V) and its potassium salt, a pivotal moment in the history of antibiotics that ushered in the era of effective oral penicillin therapy. We delve into the scientific background, experimental details, and lasting impact of this discovery, providing a comprehensive resource for professionals in the field of drug development and infectious disease research.

Executive Summary

The discovery of Penicillin V by Austrian scientists Ernst Brandl and Hans Margreiter at Biochemie GmbH in 1951 was a landmark achievement that overcame a major limitation of the first penicillin, Penicillin G: its instability in stomach acid. By introducing a phenoxyacetyl side chain to the penicillin structure, they created a molecule that could withstand the acidic environment of the stomach, allowing for reliable oral administration. This guide details the historical context, the serendipitous yet scientifically rigorous process of discovery, the key experimental methodologies, and the pharmacological advantages of Penicillin V Potassium.

The Serendipitous Discovery in Kundl, Tyrol

In the early 1950s, the production of injectable Penicillin G at Biochemie GmbH (now part of Sandoz) in Kundl, Austria, was plagued by bacterial contamination of the fermentation batches. Dr. Ernst Brandl, a chemist at the company, sought a solution by adding an antibacterial agent to the fermentation medium that would not inhibit the growth of the Penicillium mold.

His choice of phenoxyacetic acid as a disinfectant, a compound also used in the brewing industry, led to an unexpected and remarkable outcome. On November 17, 1951, Brandl initiated a series of experiments where he replaced the standard Penicillin G precursor, phenylacetic acid, with phenoxyacetic acid in the Penicillium culture. The subsequent analysis revealed a surprisingly high level of biological activity.[1] This new substance was not Penicillin G, but a novel, acid-stable form of penicillin.

Brandl's colleague, Dr. Hans Margreiter, then successfully isolated the new compound. The story goes that on February 10, 1952, Margreiter noticed a white precipitate in acidic aqueous solutions of the new penicillin that had been left standing overnight—a phenomenon not seen with the acid-labile Penicillin G.[1] This confirmed the acid stability of the new molecule, which they named Penicillin V, with the "V" standing for "Vertraulich" (Confidential). The discovery was reported in the journal Wiener Medizinische Wochenschrift in 1953.[2][3][4][5][6]

Experimental Protocols

Fermentation for Penicillin V Production

The production of Penicillin V involved submerged culture fermentation of a high-yielding strain of Penicillium chrysogenum. The key innovation was the addition of a precursor to the fermentation medium to direct the biosynthesis towards the desired penicillin.

  • Microorganism: A high-yielding strain of Penicillium chrysogenum.

  • Fermentation Medium: The medium likely consisted of a carbon source (such as lactose or glucose), a nitrogen source (such as corn steep liquor or yeast extract), and various inorganic salts.

  • Precursor: Phenoxyacetic acid was added to the fermentation broth. This directed the Penicillium mold to incorporate the phenoxymethyl side chain, forming phenoxymethylpenicillin (Penicillin V) instead of benzylpenicillin (Penicillin G).

  • Fermentation Conditions: The fermentation would have been carried out in large, aerated, and agitated tanks to ensure optimal growth of the mold and production of the antibiotic. The pH of the medium would have been carefully controlled, typically starting around 5.5-6.0 and rising to 7.0-7.5. The temperature would have been maintained at approximately 25-27°C.

Isolation and Purification of Penicillin V

The recovery of Penicillin V from the fermentation broth took advantage of its acidic nature and stability.

  • Filtration: The fermentation broth was first filtered to remove the mycelium of the Penicillium mold.

  • Acidification and Extraction: The filtered broth was then acidified to a pH of around 2.0-2.5. At this acidic pH, Penicillin V is in its less soluble acid form and could be extracted from the aqueous phase into a water-immiscible organic solvent, such as amyl acetate or butyl acetate.

  • Back-Extraction: The Penicillin V was then back-extracted from the organic solvent into an aqueous solution by neutralizing it with a base, such as potassium hydroxide or potassium acetate, to form the more water-soluble potassium salt.

  • Crystallization: The aqueous solution of this compound was then concentrated, and the salt was crystallized. This process would be further refined to achieve a high degree of purity.

Acid Stability Assay

To quantify the acid stability of Penicillin V compared to Penicillin G, a standard method of the time would have involved:

  • Preparation of Solutions: Solutions of both Penicillin G and Penicillin V of known concentrations were prepared.

  • Acid Incubation: The penicillin solutions were acidified to a pH of approximately 2.0 (simulating the acidity of the stomach) and incubated at 37°C for a set period (e.g., 1-4 hours).

  • Neutralization and Bioassay: After incubation, the solutions were neutralized. The remaining penicillin activity was then determined using a microbiological bioassay, such as the Oxford cup plate method. In this method, the diameter of the zone of inhibition of growth of a susceptible bacterium (e.g., Staphylococcus aureus) around a cylinder containing the penicillin solution is proportional to the concentration of the antibiotic.[2]

Quantitative Data

The key advantage of Penicillin V over Penicillin G is its enhanced stability in acidic environments, leading to better oral absorption.

ParameterPenicillin G (Benzylpenicillin)Penicillin V (Phenoxymethylpenicillin)Reference
Acid Stability Poor; largely destroyed by gastric acid.Good; resistant to inactivation by gastric acid.[7][8]
Oral Bioavailability Low (<30%)Higher (60-70%)[8]
Protein Binding ~60%~80%[8]
Potency Highly active against susceptible bacteria.Comparatively less active than Penicillin G in vitro.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin V, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The primary target of penicillins is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes, specifically DD-transpeptidases, are essential for the final step in the synthesis of peptidoglycan, the rigid polymer that forms the bacterial cell wall. PBPs catalyze the cross-linking of peptidoglycan chains, which gives the cell wall its structural integrity.

Penicillin's β-lactam ring mimics the D-alanyl-D-alanine portion of the peptidoglycan precursor. This allows penicillin to bind to the active site of the PBP, leading to the acylation and irreversible inactivation of the enzyme. The inhibition of peptidoglycan cross-linking weakens the cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.

Mandatory Visualizations

Logical Relationships in the Discovery of Penicillin V

Discovery_of_Penicillin_V cluster_problem Problem at Biochemie GmbH (early 1950s) cluster_hypothesis Brandl's Hypothesis cluster_experiment The Key Experiment (Nov 1951) cluster_observation Unexpected Observation cluster_confirmation Confirmation of Acid Stability (Feb 1952) cluster_outcome Outcome Problem Bacterial contamination of Penicillin G fermentation batches Hypothesis Add a disinfectant to the fermentation medium that doesn't inhibit Penicillium growth Problem->Hypothesis drives Experiment Replace Penicillin G precursor (phenylacetic acid) with phenoxyacetic acid Hypothesis->Experiment leads to Observation Astonishingly high biological activity Experiment->Observation results in Confirmation White precipitate (Penicillin V acid) forms in acidic solution, unlike Penicillin G Observation->Confirmation prompts investigation and Outcome Discovery of Penicillin V: The first orally effective penicillin Confirmation->Outcome confirms

Caption: Logical flow of the discovery of Penicillin V.

Experimental Workflow for Penicillin V Production and Isolation

Penicillin_V_Workflow Fermentation Fermentation Penicillium chrysogenum culture Addition of phenoxyacetic acid precursor Filtration Filtration Separation of mycelium from broth Fermentation->Filtration Acidification Acidification & Extraction Acidify broth to pH ~2.0 Extract with organic solvent (e.g., amyl acetate) Filtration->Acidification BackExtraction Back-Extraction & Salt Formation Extract into aqueous solution with potassium salt Formation of this compound Acidification->BackExtraction Crystallization Crystallization Concentration and crystallization of this compound BackExtraction->Crystallization FinalProduct Pure this compound Crystallization->FinalProduct

Caption: Experimental workflow for Penicillin V production and isolation.

Signaling Pathway of Penicillin V's Mechanism of Action

Penicillin_Mechanism cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Protein (PBP) (DD-transpeptidase) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes cross-linking in Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to weakened cell wall and CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms CellWall->Lysis PenicillinV Penicillin V PenicillinV->PBP Binds to and inhibits

Caption: Mechanism of action of Penicillin V.

Conclusion

The discovery of this compound by Ernst Brandl and Hans Margreiter was a triumph of scientific inquiry and serendipity. It fundamentally changed the landscape of antibiotic therapy, providing a reliable and effective oral treatment for a wide range of bacterial infections. The principles of its discovery, centered on the modification of a natural product to enhance its therapeutic properties, continue to be a cornerstone of modern drug development. This guide has provided a technical overview of this historic breakthrough, intended to inform and inspire the next generation of researchers and scientists in their pursuit of novel antimicrobial agents.

References

The Dawn of Oral Penicillin: Early Investigations into the Antibacterial Spectrum of Penicillin V Potassium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of penicillin revolutionized modern medicine, offering a powerful new weapon against bacterial infections. While the initial therapeutic use focused on the parenterally administered Penicillin G, its instability in gastric acid limited its oral efficacy. The development of phenoxymethylpenicillin (Penicillin V), and subsequently its potassium salt for improved absorption, marked a significant milestone, providing a reliable oral penicillin. This technical guide delves into the early studies that defined the antibacterial spectrum of Penicillin V Potassium, providing a historical perspective on the initial understanding of its in vitro activity. The focus is on the foundational research that established its clinical utility and guided its therapeutic applications.

Core Antibacterial Spectrum

Early investigations into this compound consistently demonstrated its potent bactericidal action against a range of Gram-positive bacteria. The drug exerts its effect by inhibiting the biosynthesis of the bacterial cell wall mucopeptide during the stage of active multiplication.[1] Its spectrum of activity was found to be similar to that of Penicillin G, although in some instances, it was noted to be slightly less potent in vitro.[2]

The primary targets of Penicillin V were identified as:

  • Staphylococci: Penicillin V showed high in vitro activity against Staphylococcus species. However, a crucial limitation quickly became apparent: it is not active against penicillinase-producing strains of staphylococci.[1] The rise of penicillin-resistant staphylococci was a significant concern even in the early era of penicillin therapy.[3]

  • Streptococci: Various groups of streptococci were found to be highly susceptible to Penicillin V. This includes groups A, C, G, H, L, and M.[1] Its effectiveness against Streptococcus pyogenes, the causative agent of streptococcal pharyngitis, was a key finding that established its role in treating common bacterial infections.

  • Pneumococci: Streptococcus pneumoniae was another important pathogen identified as being sensitive to Penicillin V.[1]

Beyond these primary targets, early in vitro studies also indicated sensitivity in other microorganisms, including:

  • Corynebacterium diphtheriae

  • Bacillus anthracis

  • Clostridia species

  • Actinomyces bovis

  • Streptobacillus moniliformis

  • Listeria monocytogenes

  • Leptospira species

  • Neisseria gonorrhoeae

Furthermore, Treponema pallidum, the spirochete responsible for syphilis, was noted to be extremely sensitive to Penicillin V.[1]

Quantitative Analysis of Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Penicillin V against various bacterial species as determined in early studies. This quantitative data was crucial in establishing the potency of the antibiotic and in guiding early dosage recommendations.

Bacterial SpeciesStrain(s)Penicillin V MIC (µg/mL)Reference
Staphylococcus pyogenesOxford0.05(Rolinson and Stevens, 1961)[3]
Staphylococcus pyogenesSmith0.05(Rolinson and Stevens, 1961)[3]
Staphylococcus pyogenes var. aureus(Not specified)0.05(Rolinson and Stevens, 1961)[3]

(Note: The provided reference from 1961 primarily focused on Ampicillin and used Penicillin G as a comparator. While it gives an indication of the MIC values for staphylococci against penicillins of that era, specific early MIC data for Penicillin V remains elusive in readily available digitized archives. The values for Penicillin G are presented here as a close historical proxy.)

Experimental Protocols of Early Studies

The determination of the antibacterial spectrum of Penicillin V in the 1950s and early 1960s relied on established in vitro susceptibility testing methods. The primary technique for quantifying antibiotic potency was the broth tube dilution method .

Broth Tube Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method was a standard for determining the lowest concentration of an antibiotic that visually inhibits the growth of a microorganism.

1. Preparation of Antibiotic Solutions:

  • A stock solution of this compound was prepared in a suitable sterile solvent.

  • Serial two-fold dilutions of the stock solution were made in a liquid growth medium, such as tryptose phosphate broth, to create a range of decreasing antibiotic concentrations in a series of test tubes.

2. Inoculum Preparation:

  • A standardized suspension of the test bacterium was prepared. This often involved growing the bacteria in a broth culture to a specific turbidity, corresponding to a known number of colony-forming units (CFUs) per milliliter.

3. Inoculation and Incubation:

  • Each tube containing the diluted antibiotic was inoculated with the standardized bacterial suspension.

  • A control tube containing the growth medium and the bacterial inoculum, but no antibiotic, was included to ensure the viability of the bacteria.

  • The tubes were incubated under optimal conditions for the specific bacterium (e.g., 18-24 hours at 37°C).

4. Determination of MIC:

  • After incubation, the tubes were visually inspected for turbidity (cloudiness), which indicates bacterial growth.

  • The MIC was recorded as the lowest concentration of Penicillin V in which there was no visible growth.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of Penicillin V using the broth tube dilution method as practiced in early studies.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_antibiotic Prepare Penicillin V Stock Solution start->prep_antibiotic prep_broth Prepare Serial Dilutions in Broth Tubes prep_antibiotic->prep_broth inoculate Inoculate Dilution Tubes and Control Tube prep_broth->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Tubes (e.g., 18-24h at 37°C) inoculate->incubate observe Visually Inspect for Turbidity (Growth) incubate->observe determine_mic Determine Lowest Concentration with No Growth (MIC) observe->determine_mic end_point End determine_mic->end_point

Workflow for MIC Determination by Broth Tube Dilution.

Conclusion

The early studies on this compound were instrumental in establishing its role as a cornerstone of oral antibiotic therapy. While detailed quantitative data from the earliest in vitro studies are not extensively available in modern digital archives, the qualitative understanding of its potent activity against key Gram-positive pathogens, particularly streptococci and non-penicillinase-producing staphylococci, was clearly defined. The methodologies employed, such as the broth tube dilution technique, though laborious by modern standards, provided the essential data to guide the clinical use of this revolutionary oral antibiotic, saving countless lives and shaping the future of antimicrobial chemotherapy. Further archival research into publications from the 1950s may yet uncover more precise quantitative data from this pivotal era of antibiotic discovery.

References

An In-depth Technical Guide to the Structural and Pharmacokinetic Differences Between Penicillin V and Penicillin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin), two foundational members of the β-lactam class of antibiotics. While sharing a common bactericidal mechanism, their subtle yet critical structural divergence leads to significant differences in their physicochemical properties, pharmacokinetic profiles, and clinical applications. This document outlines these differences through quantitative data, detailed experimental methodologies, and process visualizations to support research and development activities.

Core Structural and Physicochemical Differences

The fundamental distinction between Penicillin G and Penicillin V lies in the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. Penicillin G features a benzyl side chain, whereas Penicillin V possesses a phenoxymethyl side chain.[1]

G_vs_V_Structures cluster_PenG Penicillin G (Benzylpenicillin) cluster_PenV Penicillin V (Phenoxymethylpenicillin) cluster_key Key Structural Difference pen_g pen_v Benzyl Benzyl Side Chain (-CH₂-Ph) Phenoxymethyl Phenoxymethyl Side Chain (-CH₂-O-Ph)

Figure 1: Chemical Structures of Penicillin G and Penicillin V.

This seemingly minor modification has a profound impact on the molecule's stability in acidic environments. The oxygen atom in the phenoxymethyl side chain of Penicillin V exerts an electron-withdrawing inductive effect. This effect reduces the electron density on the adjacent carbonyl oxygen of the β-lactam ring, making it less susceptible to protonation. Acid-catalyzed hydrolysis, the primary degradation pathway in the stomach, is initiated by the protonation of this carbonyl group, which subsequently leads to the cleavage of the strained β-lactam ring. By reducing the rate of this initial protonation step, the phenoxymethyl group confers significantly greater acid stability to Penicillin V compared to Penicillin G.[2][3] Consequently, Penicillin G is readily destroyed by stomach acid, whereas Penicillin V is more resistant, allowing for oral administration.[2]

Acid_Hydrolysis cluster_PenG Penicillin G Degradation Pathway cluster_PenV Penicillin V Stability Mechanism PenG Penicillin G (Benzyl Side Chain) Carbonyl_G High Electron Density on β-Lactam Carbonyl PenG->Carbonyl_G e⁻ donating nature Protonation_G Rapid Protonation by Gastric Acid (H+) Carbonyl_G->Protonation_G RingOpening_G Fast β-Lactam Ring Cleavage (Hydrolysis) Protonation_G->RingOpening_G Inactive_G Inactive Penicilloic Acid RingOpening_G->Inactive_G PenV Penicillin V (Phenoxymethyl Side Chain) Oxygen Electron-Withdrawing Oxygen Atom PenV->Oxygen Carbonyl_V Reduced Electron Density on β-Lactam Carbonyl Oxygen->Carbonyl_V Inductive Effect Protonation_V Slow Protonation by Gastric Acid (H+) Carbonyl_V->Protonation_V RingOpening_V Slow β-Lactam Ring Cleavage (Hydrolysis) Protonation_V->RingOpening_V Active_V Active Penicillin V Reaches Intestine RingOpening_V->Active_V

Figure 2: Mechanism of Acid Stability in Penicillin V vs. Penicillin G.

Quantitative Data Summary

The structural differences directly translate into distinct pharmacokinetic and antibacterial potency profiles.

Pharmacokinetic and Physicochemical Parameters

The enhanced acid stability of Penicillin V allows for significantly better absorption from the gastrointestinal tract, making it suitable for oral dosing. Penicillin G's acid lability necessitates parenteral administration to achieve therapeutic systemic concentrations.[2][4]

ParameterPenicillin G (Benzylpenicillin)Penicillin V (Phenoxymethylpenicillin)
Route of Administration Intravenous (IV), Intramuscular (IM)[4]Oral[5]
Acid Stability Labile / Destroyed by stomach acid[2]Relatively Acid-Stable[3]
Oral Bioavailability < 30%60% - 73%
Plasma Protein Binding ~60%[2]~80%[2]
Plasma Half-life ~30 minutes (normal renal function)[4]30 - 60 minutes[1]
Half-life in Acid ~2 hours (in acidic solution)[6]Not readily available, but significantly longer than Penicillin G
Antibacterial Potency

Both penicillins target penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis and are most effective against Gram-positive and some Gram-negative cocci.[4] While their spectra are largely similar, Penicillin G is considered more potent against susceptible organisms. Penicillin V is noted to be less active against certain Gram-negative bacteria, such as Neisseria species.

OrganismAntibioticRepresentative MIC (μg/mL)
Streptococcus pyogenes Penicillin G≤ 0.12 (Susceptible)
Penicillin V(Similar to Penicillin G for susceptible strains)
Staphylococcus aureus Penicillin G0.4 - 24 (strain dependent)
(non-penicillinase producing)Penicillin V(Activity similar to Penicillin G)

Note: MIC values can vary significantly between strains and testing methodologies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to quantify the differences between Penicillin G and V.

Protocol: Acid Stability Assessment by HPLC

This protocol determines the degradation rate of a penicillin in simulated gastric fluid.

  • Preparation of Simulated Gastric Fluid (SGF): Prepare SGF (pH ~1.2-2.0) without pepsin, typically a solution of hydrochloric acid and sodium chloride.

  • Standard Solution Preparation: Prepare a stock solution of the test antibiotic (Penicillin G or V) in a suitable solvent (e.g., water or buffer) at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Pre-heat the SGF to 37°C in a temperature-controlled water bath or incubator.

    • Add a precise volume of the antibiotic stock solution to the SGF to achieve a final concentration (e.g., 100 µg/mL).

    • Immediately withdraw a sample (t=0) and neutralize it with a buffer (e.g., phosphate buffer, pH 7.0) to halt degradation. Store on ice.

    • Continue to withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), neutralizing each immediately.

  • HPLC Analysis:

    • Analyze all neutralized samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

    • Typical Conditions: C18 reverse-phase column, mobile phase consisting of an acetonitrile/phosphate buffer gradient, and UV detection (e.g., 220 nm).

    • The method must be able to resolve the parent drug peak from its degradation products (e.g., penicilloic acid).

  • Data Analysis:

    • Quantify the peak area of the parent antibiotic at each time point.

    • Plot the natural logarithm of the concentration (or peak area) versus time.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol: In Vivo Oral Bioavailability Study (Rat Model)

This protocol outlines a standard procedure to determine and compare the oral bioavailability of Penicillin G and V.

  • Animal Model: Use adult Sprague-Dawley rats (n=5-6 per group), fasted overnight with free access to water.

  • Dosing Groups:

    • Group 1 (IV): Administer Penicillin G via tail vein injection at a specific dose (e.g., 10 mg/kg).

    • Group 2 (IV): Administer Penicillin V via tail vein injection at the same dose.

    • Group 3 (Oral): Administer Penicillin G via oral gavage at a higher dose (e.g., 50 mg/kg).

    • Group 4 (Oral): Administer Penicillin V via oral gavage at the same dose as Group 3.

  • Blood Sampling:

    • Collect serial blood samples (~100-200 µL) from the tail vein or a cannula at pre-defined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) into heparinized tubes.

    • Process blood to separate plasma by centrifugation. Store plasma at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the parent drug in plasma samples using a validated bioanalytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for high sensitivity and specificity.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for each route of administration using non-compartmental analysis software (e.g., WinNonlin).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

  • Prepare Antibiotic Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic (Penicillin G or V) in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The final concentration range should span the expected MIC of the test organism (e.g., from 64 µg/mL down to 0.06 µg/mL).

    • Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

  • Prepare Bacterial Inoculum:

    • Culture the test organism (e.g., S. pyogenes) on an appropriate agar plate.

    • Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB so that, after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (except the negative control) with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • Visually inspect the plate for turbidity.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Workflow Visualizations

The following diagrams illustrate the logical flow of the key experimental protocols described above.

MIC_Workflow start Start: MIC Assay prep_abx Prepare Serial Dilutions of Antibiotic in 96-Well Plate start->prep_abx prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_abx->inoculate dilute_inoculum Dilute Inoculum to Target Concentration in Broth prep_inoculum->dilute_inoculum dilute_inoculum->inoculate controls Include Positive (Growth) & Negative (Sterility) Controls inoculate->controls incubate Incubate Plate (35-37°C, 18-24h) controls->incubate read_mic Visually Inspect for Growth incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_mic->determine_mic end End determine_mic->end

Figure 3: Experimental Workflow for MIC Determination.

Bioavailability_Workflow cluster_groups Dosing Groups (Rats) start Start: Bioavailability Study iv_group IV Administration Group start->iv_group oral_group Oral Gavage Group start->oral_group sampling Collect Serial Blood Samples Over Time Course iv_group->sampling oral_group->sampling process Process Blood to Isolate Plasma (Centrifugation) sampling->process analysis Quantify Drug Concentration in Plasma (LC-MS/MS) process->analysis pk_calc Calculate AUC for IV and Oral Routes analysis->pk_calc f_calc Calculate Absolute Bioavailability (F%) Using AUC and Dose Ratio pk_calc->f_calc end End f_calc->end

Figure 4: Experimental Workflow for Oral Bioavailability Study.

Conclusion

The structural difference between the benzyl side chain of Penicillin G and the phenoxymethyl side chain of Penicillin V is a classic example in medicinal chemistry of how a minor structural modification can dramatically alter a drug's pharmacokinetic properties. The enhanced acid stability of Penicillin V permits its use as an effective oral antibiotic for mild to moderate infections, whereas the acid-labile nature of Penicillin G restricts its use to parenteral routes for more severe infections where higher and more reliable systemic concentrations are required. For drug development professionals, this comparison underscores the critical importance of evaluating physicochemical properties like acid stability early in the development pipeline to determine the optimal formulation and route of administration for new chemical entities.

References

An In-depth Technical Guide on the Molecular Structure and Activity Relationship of Penicillin V Potassium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of Penicillin V Potassium, focusing on the intricate relationship between its molecular architecture and its antibacterial activity. It includes quantitative activity data, detailed experimental methodologies, and visual representations of its mechanism and structure-activity relationships.

Introduction

This compound, the potassium salt of phenoxymethylpenicillin, is a narrow-spectrum, beta-lactam antibiotic.[1][2] It is the phenoxymethyl analog of Penicillin G.[1][2][3] A key advantage of Penicillin V is its stability in acidic environments, which allows for oral administration.[2][4] Its bactericidal action stems from the specific inhibition of bacterial cell wall synthesis, a mechanism central to the beta-lactam class of antibiotics.[1][3] This guide will dissect the structural components of Penicillin V, elucidate its mechanism of action, and explore the critical structure-activity relationships (SAR) that define its therapeutic efficacy.

Molecular Structure of this compound

The chemical structure of Penicillin V is defined by a core bicyclic system known as the penam nucleus, with a specific acyl side chain that differentiates it from other penicillins.

Chemical Name: Monopotassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.[1]

Molecular Formula: C₁₆H₁₇KN₂O₅S[5]

Key Structural Features:

  • β-Lactam Ring: A four-membered cyclic amide, which is the core pharmacophore responsible for its antibacterial activity. The inherent ring strain makes it susceptible to nucleophilic attack.

  • Thiazolidine Ring: A five-membered sulfur-containing ring fused to the β-lactam ring. This fusion enhances the strain of the β-lactam ring, increasing its chemical reactivity.

  • Acyl Side Chain (Phenoxyacetyl Group): Attached to the C6 position of the penam nucleus. The electron-withdrawing nature of the phenoxy group provides resistance to acid hydrolysis in the stomach.

  • Carboxylic Acid Group: Located at the C2 position, it is essential for binding to the target enzymes. In the salt form with potassium (K⁺), its solubility and stability are enhanced.

  • Stereochemistry: The specific (2S, 5R, 6R) stereochemistry is crucial for a precise fit into the active site of the target bacterial enzymes.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin V exerts its bactericidal effect by disrupting the final stage of peptidoglycan synthesis in the bacterial cell wall.[1][3] Peptidoglycan provides mechanical strength to the cell wall, protecting the bacterium from osmotic lysis.

The mechanism proceeds as follows:

  • Target Identification: Penicillin V targets and binds to Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases located on the inner bacterial cell membrane.[5][6]

  • Covalent Inhibition: The antibiotic mimics the D-Ala-D-Ala substrate of the PBP. A serine residue in the active site of the PBP launches a nucleophilic attack on the carbonyl carbon of the strained β-lactam ring.

  • Ring Opening: This attack leads to the irreversible opening of the β-lactam ring and the formation of a stable, covalent penicilloyl-enzyme complex.[5]

  • Enzyme Inactivation: The acylated PBP is rendered inactive, halting its ability to catalyze the cross-linking of peptidoglycan chains.[5][6]

  • Cell Lysis: The inhibition of cell wall biosynthesis, coupled with the ongoing activity of autolytic enzymes, weakens the cell wall, leading to bacterial cell lysis and death.[5][6]

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_drug Antibiotic Action PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan Cell Wall PBP->CellWall Catalyzes Cross-linking InactivePBP Inactive Acyl-Enzyme Complex PBP->InactivePBP Forms Covalent Bond (Inactivation) Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate PenV Penicillin V PenV->PBP Binds to Active Site Lysis Weakened Cell Wall & Cell Lysis InactivePBP->Lysis Prevents Cross-linking

Figure 1: Signaling pathway of Penicillin V's bactericidal action.

Structure-Activity Relationship (SAR)

The antibacterial efficacy of Penicillin V is dictated by the specific arrangement and chemical nature of its structural components.

  • The Penam Nucleus:

    • Intact β-Lactam Ring: This is the absolute requirement for antibacterial activity. Hydrolysis or opening of this ring, often by bacterial β-lactamase enzymes, results in complete loss of function.

    • Thiazolidine Ring: Its fusion to the β-lactam ring is critical for maintaining the necessary strain for high reactivity. Modifications to this ring generally decrease or abolish activity.

    • Gem-Dimethyl Group: The two methyl groups at the C3 position are important for activity.

  • The Carboxylic Acid Group:

    • The free carboxylate at C2 is essential. It is believed to mimic the terminal carboxylate of the D-Ala-D-Ala peptide substrate, forming a crucial ionic interaction with a conserved lysine residue in the PBP active site, thus anchoring the molecule for subsequent acylation.

  • The Acyl Side Chain (R-Group):

    • Acid Stability: The phenoxyacetyl side chain is the key structural feature that confers acid stability to Penicillin V. The electron-withdrawing effect of the oxygen atom in the phenoxy group protects the amide linkage in the β-lactam ring from intramolecular rearrangement and subsequent hydrolysis in the low pH environment of the stomach. This makes Penicillin V suitable for oral administration, unlike Penicillin G which is largely destroyed by stomach acid.[2][4]

    • Spectrum of Activity: The nature of the side chain dictates the spectrum of activity. The side chain of Penicillin V results in a spectrum focused primarily on Gram-positive bacteria.[6]

    • β-Lactamase Susceptibility: Penicillin V is not effective against bacteria that produce penicillinase (a type of β-lactamase), such as many strains of Staphylococcus aureus.[1][3] The side chain does not provide sufficient steric hindrance to block the active site of these inactivating enzymes.

SAR_PenicillinV cluster_core Core Penam Nucleus cluster_sidechain Acyl Side Chain PenV This compound Molecular Structure BetaLactam Intact β-Lactam Ring PenV->BetaLactam Thiazolidine Fused Thiazolidine Ring PenV->Thiazolidine Carboxyl Carboxylic Acid Group PenV->Carboxyl Phenoxyacetyl Phenoxyacetyl Group PenV->Phenoxyacetyl Activity Antibacterial Activity BetaLactam->Activity Essential for PBP Acylation Thiazolidine->BetaLactam Confers Ring Strain Carboxyl->Activity Essential for PBP Binding Phenoxyacetyl->PenV Provides Acid Stability (Oral Activity) Phenoxyacetyl->Activity Defines Spectrum & β-Lactamase Susceptibility

Figure 2: Logical relationships in Penicillin V's structure-activity.

Quantitative Data: Antibacterial Spectrum

The activity of Penicillin V is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. It is most active against Gram-positive bacteria and select Gram-negative cocci.

Bacterial SpeciesMIC Range (mg/L)Notes
Streptococcus pneumoniae0.004 - 0.016Highly susceptible.[6][7]
Streptococcus pyogenes (Group A)≤ 0.12Standard therapeutic target.
Streptococcus agalactiae (Group B)0.03 - 0.06Generally susceptible.[6]
Staphylococcus aureus0.016 - >128Only penicillinase-negative strains are susceptible.[7]
Clostridium difficileMIC₉₀ ≈ 8.0Moderate in-vitro activity.[7]
Neisseria gonorrhoeaeVariesSusceptibility has decreased over time.
Haemophilus influenzaeResistantTypically produces β-lactamase.
Escherichia coliResistantGram-negative rod, inherently resistant.

Note: MIC values can vary based on the specific strain, testing methodology, and reporting standards (e.g., CLSI, EUCAST).

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antibiotic against a specific bacterial strain.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a test bacterium in a liquid medium.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate for testing (e.g., S. pneumoniae ATCC 49619)

  • Sterile water or appropriate solvent

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

Methodology:

  • Antibiotic Stock Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 1280 mg/L) in a sterile solvent (typically water).[8]

    • Ensure complete dissolution. Filter-sterilize if necessary.

  • Serial Dilution:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the antibiotic stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process across the plate to well 10. Discard the final 50 µL from well 10.

    • Wells 11 and 12 serve as controls: well 11 is the positive control (bacteria, no antibiotic), and well 12 is the negative control (broth only).[8]

  • Inoculum Preparation:

    • From a fresh culture plate, select several morphologically similar bacterial colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.[9]

  • Inoculation:

    • Add 50 µL of the final diluted bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the antibiotic concentration, achieving the desired final test concentrations.

    • Well 12 receives 50 µL of sterile broth instead of inoculum.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound at which there is no visible growth, as observed in the first clear well.

MIC_Workflow A Prepare Antibiotic Stock Solution B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B E Inoculate Microtiter Plate Wells with Bacterial Suspension B->E C Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Test Concentration C->D D->E F Incubate Plate (16-20 hours at 35°C) E->F G Read Plate for Visible Growth (Turbidity) F->G H Determine MIC Value G->H

Figure 3: Experimental workflow for a broth microdilution MIC assay.

References

The Core of the Cure: A Technical Guide to the Beta-Lactam Ring of Penicillin V Potassium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the fundamental aspects of the beta-lactam ring in Penicillin V Potassium. It delves into the structural characteristics, mechanism of action, spectroscopic signature, and susceptibility to enzymatic degradation of this critical pharmacophore. Detailed experimental protocols and quantitative data are provided to support further research and development in the field of beta-lactam antibiotics.

Structural and Physicochemical Properties of the Beta-Lactam Ring

The antibacterial efficacy of Penicillin V is intrinsically linked to the unique strained four-membered beta-lactam ring fused to a five-membered thiazolidine ring.[1] This fusion prevents the nitrogen atom from being planar, which reduces resonance stabilization and increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] This inherent reactivity is the cornerstone of its mechanism of action.

Crystallographic Data

The precise three-dimensional arrangement of atoms within the this compound molecule has been elucidated by X-ray crystallography.[3][4] The bond lengths and angles within the beta-lactam ring deviate significantly from those of a standard amide bond, contributing to its ring strain and enhanced reactivity.

Table 1: Key Bond Lengths and Angles of the Beta-Lactam Ring in Penicillin V

ParameterValue
C=O Bond Length~1.21 Å
C-N Bond Length (in ring)~1.38 Å
N-C(carbonyl) Bond Length~1.36 Å
C-C Bond Length (in ring)~1.55 Å
C-N-C(carbonyl) Angle~91°
N-C(carbonyl)-C Angle~86°
C(carbonyl)-C-N Angle~90°
C-C-N Angle~93°

Note: These are approximate values derived from typical penicillin structures and may vary slightly in the specific crystal structure of this compound.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization and analysis of the beta-lactam ring in this compound.

Table 2: Spectroscopic Data for the Beta-Lactam Ring of this compound

Spectroscopic TechniqueKey FeatureObserved Value/Range
¹³C NMR Beta-lactam carbonyl carbon (C=O)~175 ppm[5][6]
Beta-lactam methine carbons (CH)60 - 70 ppm[5][6]
¹⁵N NMR Beta-lactam nitrogenChemical shift anisotropy reflects ring conformation[7]
FTIR Beta-lactam carbonyl (C=O) stretch1770 - 1790 cm⁻¹[8]
UV-Vis Maximum Absorption (λmax)268 nm, 274 nm[9]

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

The bactericidal activity of Penicillin V is achieved through the inhibition of bacterial cell wall synthesis.[10] The beta-lactam ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors, allowing it to bind to the active site of Penicillin-Binding Proteins (PBPs).[10]

Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Inhibition PenicillinV Penicillin V PBP Penicillin-Binding Protein (PBP) PenicillinV->PBP Binds to active site CellWall Bacterial Cell Wall PBP->CellWall Catalyzes Cross-linking InactivePBP Inactive Acyl-Enzyme Complex PBP->InactivePBP Acylation of Serine Residue Peptidoglycan Peptidoglycan Precursor Peptidoglycan->PBP Normal Substrate Inhibition Inhibition of Cross-linking InactivePBP->Inhibition CellLysis Cell Lysis Inhibition->CellLysis Weakened cell wall Bacterial_Resistance cluster_0 Bacterial Cell cluster_1 Hydrolysis PenicillinV Penicillin V BetaLactamase Beta-Lactamase Enzyme PenicillinV->BetaLactamase Substrate HydrolyzedPenicillin Inactive Penicilloic Acid BetaLactamase->HydrolyzedPenicillin Hydrolysis of beta-lactam ring NoInhibition No Inhibition of PBP HydrolyzedPenicillin->NoInhibition BacterialSurvival Bacterial Survival NoInhibition->BacterialSurvival PBP_Binding_Assay_Workflow Start Start BacterialCulture Bacterial Culture (Mid-log phase) Start->BacterialCulture CellHarvest Harvest Cells BacterialCulture->CellHarvest CellLysis Cell Lysis CellHarvest->CellLysis MembraneIsolation Isolate Membranes (Ultracentrifugation) CellLysis->MembraneIsolation Incubation Incubate Membranes with varying [Penicillin V] MembraneIsolation->Incubation AddLabeledPen Add Labeled Penicillin (e.g., Bocillin-FL) Incubation->AddLabeledPen Equilibration Allow Binding Equilibration AddLabeledPen->Equilibration SDSPAGE SDS-PAGE Equilibration->SDSPAGE Visualization Visualize Labeled PBPs (Fluorimetry/Autoradiography) SDSPAGE->Visualization Quantification Quantify Band Intensities Visualization->Quantification CalculateIC50 Calculate IC50 and Kd Quantification->CalculateIC50 End End CalculateIC50->End

References

A Preliminary Investigation into Penicillin V Potassium Resistance Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms governing resistance to Penicillin V Potassium, a widely used beta-lactam antibiotic. The escalating challenge of antibiotic resistance necessitates a thorough understanding of the molecular strategies employed by bacteria to evade the action of this crucial therapeutic agent. This document outlines the primary resistance mechanisms, detailed experimental protocols for their investigation, and quantitative data to support these findings.

Core Resistance Mechanisms

Resistance to this compound, and beta-lactam antibiotics in general, is primarily driven by two key mechanisms: the enzymatic degradation of the antibiotic by beta-lactamases and the alteration of the drug's target, the penicillin-binding proteins (PBPs). A third mechanism, reduced membrane permeability, can also contribute to resistance, particularly in Gram-negative bacteria.

1. Enzymatic Degradation by Beta-Lactamases:

The most prevalent mechanism of resistance involves the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring of penicillin, rendering the antibiotic inactive. In Staphylococcus aureus, the most common beta-lactamase is encoded by the blaZ gene. This gene is often located on mobile genetic elements like plasmids, facilitating its spread among bacterial populations. The expression of blaZ is typically inducible, meaning it is upregulated in the presence of a beta-lactam antibiotic.

2. Alteration of Penicillin-Binding Proteins (PBPs):

Penicillin V exerts its bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for the synthesis of the bacterial cell wall. Resistance can arise through mutations in the genes encoding these proteins, leading to structural changes that reduce the affinity of the PBP for the antibiotic.

  • In Staphylococcus aureus , the acquisition of the mecA gene is a major mechanism of resistance to methicillin and other beta-lactams, including penicillin. The mecA gene encodes a unique PBP, PBP2a, which has a very low affinity for most beta-lactam antibiotics. This allows the bacterium to continue synthesizing its cell wall even in the presence of the drug. The mecA gene is part of a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[1]

  • In Streptococcus pneumoniae , resistance to penicillin is primarily due to the stepwise accumulation of mutations in the genes encoding its native PBPs, particularly PBP1a, PBP2b, and PBP2x.[2][3] These mutations, often acquired through recombination with PBP genes from related streptococcal species, result in mosaic PBP genes that produce proteins with reduced affinity for penicillin.[2][3]

Quantitative Data on this compound Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Penicillin V and related penicillins against susceptible and resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Penicillin V MIC Values for Staphylococcus aureus

Strain TypeResistance GenePenicillin V MIC (µg/mL)Penicillin G MIC (µg/mL)Oxacillin MIC (µg/mL)
Penicillin-Susceptible S. aureus (PSSA)blaZ negative≤ 0.125[4]-0.25[4]
Penicillin-Resistant MSSA (PR-MSSA)blaZ positive> 0.125--
Methicillin-Resistant S. aureus (MRSA)mecA positive128 to >1024[5]0.4 - 24[4]-

Table 2: Penicillin MIC Values for Streptococcus pneumoniae

Strain TypeResistance MechanismPenicillin MIC (µg/mL)
Penicillin-Susceptible S. pneumoniae (PSSP)Unaltered PBPs≤ 0.06[6]
Penicillin-Intermediate S. pneumoniae (PISP)Altered PBP2b and/or PBP2x0.12 - 1.0[6]
Penicillin-Resistant S. pneumoniae (PRSP)Altered PBP1a, PBP2b, and PBP2x≥ 2.0[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance mechanisms.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the growth of a bacterial isolate.

a. Broth Microdilution Method:

  • Prepare a standardized bacterial inoculum: Culture the bacterial isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Prepare serial dilutions of this compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth. The concentration range should be appropriate to determine the MIC for both susceptible and resistant organisms.

  • Inoculate the microtiter plate: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Beta-Lactamase Activity Assay

This protocol detects the presence of beta-lactamase enzymes.

a. Nitrocefin-Based Assay:

Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a beta-lactamase.

  • Prepare the bacterial sample: Grow the bacterial isolate on an agar plate.

  • Perform the test:

    • Disk Method: Place a nitrocefin-impregnated paper disk on a microscope slide. Moisten the disk with a drop of sterile water. Using a sterile loop, smear a few colonies of the test organism onto the disk.

    • Liquid Method: Prepare a dense suspension of the bacteria in a small volume of saline. Add a small amount of nitrocefin solution to the suspension.

  • Observe for color change: A rapid change in color from yellow to red indicates the presence of beta-lactamase activity. The time to color change can provide a qualitative measure of the enzyme's activity.

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol assesses the binding affinity of PBPs for Penicillin V.

a. Competition Assay with Fluorescent Penicillin:

This method uses a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to visualize PBPs and a non-labeled penicillin (Penicillin V) as a competitor.

  • Prepare bacterial membranes: Grow the bacterial culture to mid-log phase. Harvest the cells by centrifugation and lyse them to release the cellular contents. Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

  • Competition binding:

    • Incubate aliquots of the membrane preparation with increasing concentrations of unlabeled this compound for a specific time.

    • Add a fixed, saturating concentration of the fluorescent penicillin derivative to each aliquot and incubate further.

  • Visualize PBPs:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence scanner.

  • Analyze the results: A decrease in the fluorescence intensity of a specific PBP band with increasing concentrations of unlabeled Penicillin V indicates competition for binding and can be used to determine the IC₅₀ (the concentration of unlabeled penicillin required to inhibit 50% of the binding of the fluorescent probe). A higher IC₅₀ value for a particular PBP in a resistant strain compared to a susceptible strain indicates reduced affinity of that PBP for Penicillin V.

Signaling Pathways and Logical Relationships

The expression of resistance genes is often tightly regulated by complex signaling pathways. Understanding these pathways is crucial for developing strategies to overcome resistance.

Regulation of blaZ Expression in Staphylococcus aureus

The expression of the beta-lactamase gene blaZ is controlled by the bla operon, which includes the regulatory genes blaR1 and blaI.

blaZ_regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Penicillin_V Penicillin V BlaR1_sensor BlaR1 (Sensor) Penicillin_V->BlaR1_sensor Binds to Inactive_Penicillin_V Inactive Penicillin V BlaR1_protease BlaR1 (Protease Domain) BlaR1_sensor->BlaR1_protease Activates BlaI BlaI (Repressor) BlaR1_protease->BlaI Cleaves bla_operon bla operon (blaZ, blaR1, blaI) BlaI->bla_operon Represses Beta_lactamase Beta-lactamase bla_operon->Beta_lactamase Transcription & Translation Beta_lactamase->Penicillin_V Hydrolyzes

Caption: Regulation of beta-lactamase (blaZ) expression in S. aureus.

In the absence of a beta-lactam, the BlaI repressor binds to the operator region of the bla operon, preventing the transcription of blaZ. When Penicillin V enters the cell, it binds to the extracellular sensor domain of BlaR1, a transmembrane protein. This binding event triggers a conformational change that activates the intracellular protease domain of BlaR1. The activated protease then cleaves the BlaI repressor, leading to its inactivation and dissociation from the operator. This allows for the transcription of blaZ and the subsequent production of beta-lactamase, which then inactivates the penicillin.

Regulation of mecA Expression in Staphylococcus aureus

The expression of the mecA gene, encoding the low-affinity PBP2a, is controlled by a similar regulatory system involving the mecR1 and mecI genes, which are homologous to blaR1 and blaI, respectively.

mecA_regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Penicillin_V Penicillin V MecR1_sensor MecR1 (Sensor) Penicillin_V->MecR1_sensor Binds to Cell_Wall_Synthesis Cell Wall Synthesis (Resistant) Penicillin_V->Cell_Wall_Synthesis Ineffective against PBP2a MecR1_protease MecR1 (Protease Domain) MecR1_sensor->MecR1_protease Activates MecI MecI (Repressor) MecR1_protease->MecI Cleaves mec_operon mec operon (mecA, mecR1, mecI) MecI->mec_operon Represses PBP2a PBP2a mec_operon->PBP2a Transcription & Translation PBP2a->Cell_Wall_Synthesis

Caption: Regulation of PBP2a (mecA) expression in S. aureus.

Similar to the bla system, in the absence of a beta-lactam, the MecI repressor binds to the operator of the mec operon, inhibiting mecA transcription. Upon exposure to Penicillin V, the antibiotic binds to the MecR1 sensor, leading to the activation of its protease domain and subsequent cleavage of the MecI repressor. This derepression allows for the transcription of mecA and the production of PBP2a, which confers resistance by continuing cell wall synthesis in the presence of the antibiotic.

Experimental Workflow for Investigating Penicillin V Resistance

The following workflow outlines a logical sequence of experiments to characterize Penicillin V resistance in a bacterial isolate.

resistance_workflow Start Bacterial Isolate MIC_Test MIC Determination (Penicillin V) Start->MIC_Test Resistance_Level Determine Resistance Level (Susceptible, Intermediate, Resistant) MIC_Test->Resistance_Level Beta_Lactamase_Assay Beta-Lactamase Assay Resistance_Level->Beta_Lactamase_Assay Resistant Conclusion_Susceptible Susceptible Resistance_Level->Conclusion_Susceptible Susceptible Beta_Lactamase_Result Beta-Lactamase Positive? Beta_Lactamase_Assay->Beta_Lactamase_Result blaZ_PCR PCR for blaZ gene Beta_Lactamase_Result->blaZ_PCR Yes PBP_Analysis PBP Affinity Assay Beta_Lactamase_Result->PBP_Analysis No Conclusion_Beta_Lactamase Resistance due to Beta-Lactamase blaZ_PCR->Conclusion_Beta_Lactamase mecA_PCR PCR for mecA gene (S. aureus) PBP_Analysis->mecA_PCR pbp_Sequencing pbp gene sequencing (S. pneumoniae) PBP_Analysis->pbp_Sequencing Conclusion_PBP Resistance due to Altered PBPs mecA_PCR->Conclusion_PBP pbp_Sequencing->Conclusion_PBP

Caption: Experimental workflow for characterizing Penicillin V resistance.

This workflow begins with determining the MIC of Penicillin V for the bacterial isolate. If the isolate is found to be resistant, a beta-lactamase assay is performed. A positive result suggests that enzymatic degradation is the primary resistance mechanism, which can be confirmed by PCR for the blaZ gene. If the beta-lactamase test is negative, the focus shifts to altered PBPs. PBP affinity assays can be conducted, and for specific organisms, PCR for resistance-conferring genes like mecA in S. aureus or sequencing of pbp genes in S. pneumoniae can identify the molecular basis of resistance.

References

Exploratory Studies on the Oral Bioavailability of Penicillin V Potassium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin V, a phenoxymethyl analog of penicillin G, is a widely used oral antibiotic for treating mild to moderately severe infections caused by susceptible gram-positive bacteria. Its potassium salt, Penicillin V Potassium, is favored for oral administration due to its enhanced stability in the acidic environment of the stomach, leading to more reliable absorption compared to other forms.[1][2] This technical guide provides an in-depth exploration of the oral bioavailability of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the pharmacokinetic pathway.

The oral bioavailability of a drug is a critical pharmacokinetic parameter that dictates its efficacy and dosing regimen. It represents the fraction of an orally administered dose that reaches the systemic circulation in an unchanged form. For this compound, an oral bioavailability of approximately 60% to 75% has been reported, indicating that a significant portion of the drug is absorbed and becomes available to exert its therapeutic effect.[1] Factors influencing this include the drug's dissolution, permeability across the intestinal epithelium, and first-pass metabolism.

This guide will delve into the methodologies used to quantify the bioavailability of this compound, providing a comprehensive resource for researchers and professionals involved in the development and evaluation of oral antibiotic therapies.

Pharmacokinetic Profile of this compound

The oral administration of this compound initiates a complex journey within the body, governed by the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding these pharmacokinetic parameters is essential for optimizing therapeutic outcomes.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound based on findings from various exploratory studies.

ParameterValueReference(s)
Oral Bioavailability 60% - 75%[1]
Time to Peak Serum Concentration (Tmax) ~ 60 minutes (in fasting subjects)[1]
Plasma Protein Binding 75% - 89%[1]
Metabolism 35% - 70% metabolized to inactive compounds[1]
Excretion Primarily in urine (26% - 65% of the dose recovered in 6 hours)[1]
Elimination Half-life (t½) ~ 30 minutes (in adults with normal renal function)[1]
Comparative Bioavailability of Penicillin V Salts

Exploratory studies have consistently demonstrated the superior bioavailability of the potassium salt of Penicillin V compared to other salt forms, such as benzathine and calcium salts. This is attributed to its higher dissolution rate and stability in gastric acid.

Penicillin V SaltRelative BioavailabilityKey FindingsReference(s)
Potassium HigherMore rapid absorption and significantly higher plasma concentrations at 30 minutes post-administration compared to calcium and benzathine salts.[3][4]
Calcium LowerDecreased absorption, particularly noted in children with celiac disease.[3]
Benzathine LowerSlower absorption and lower peak serum levels compared to the potassium salt.[4]
Bioequivalence Studies of Different Formulations

Bioequivalence studies are crucial for comparing the bioavailability of a generic drug product to a reference product. The following table presents data from a comparative bioavailability study of two different tablet formulations of this compound.

FormulationCmax (µg/mL)Tmax (hr)AUC0-t (µg·h/mL)AUC0-∞ (µg·h/mL)Relative Bioavailability (AUC0-t)Reference(s)
Test Formulation 10.36 ± 3.670.8 ± 0.413.58 ± 2.2213.62 ± 2.21107.1 ± 27.7%[5]
Reference Formulation 11.70 ± 4.670.6 ± 0.313.17 ± 2.7013.22 ± 2.70-[5]

Experimental Protocols

Accurate determination of the oral bioavailability of this compound relies on robust and validated experimental protocols. This section details the methodologies for key in vivo and in vitro experiments.

In Vivo Oral Bioavailability Study in Humans

This protocol outlines a typical single-dose, two-treatment, two-period crossover study design as recommended by regulatory agencies like the FDA for determining the bioequivalence of oral drug products.[6]

1. Study Design:

  • Design: A randomized, open-label, single-dose, two-period crossover study with a washout period of at least 7 days between treatments.

  • Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers. Subjects should be screened for any history of penicillin allergy.

  • Treatments:

    • Test Product: A single oral dose of the this compound formulation under investigation.

    • Reference Product: A single oral dose of a recognized standard this compound formulation.

  • Administration: The drug is administered with a standardized volume of water after an overnight fast of at least 10 hours. Food is typically withheld for at least 4 hours post-dose.

2. Blood Sampling:

  • Venous blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points.

  • Sampling Schedule: Pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

3. Analytical Method - High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate Penicillin V from plasma proteins and other endogenous components. A C18 cartridge is commonly used for SPE.[1]

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 125 x 4 mm).[1]

    • Mobile Phase: A mixture of an acidic buffer (e.g., 0.02 M phosphoric acid) and an organic solvent (e.g., acetonitrile).[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV spectrophotometry at a wavelength of approximately 220-269 nm.[1][7]

  • Quantification: The concentration of Penicillin V in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of Penicillin V.

4. Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and for each treatment:

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time to reach Cmax.

    • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the linear trapezoidal rule.

    • AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity, calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

    • t½: The elimination half-life, calculated as 0.693 / λz.

  • Statistical Analysis: The bioequivalence of the test and reference products is assessed by comparing the 90% confidence intervals for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-∞. The acceptance range for bioequivalence is typically 80% to 125%.

In Vitro Permeability Assay - Caco-2 Cell Model

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a well-established in vitro model for predicting the intestinal permeability of drugs. When cultured on semi-permeable supports, these cells differentiate to form a monolayer with characteristics similar to the intestinal epithelium.

1. Cell Culture:

  • Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[2]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • The experiment is performed by adding the test compound (this compound) to the apical (AP) side of the monolayer, which represents the intestinal lumen.

  • Samples are collected from the basolateral (BL) side, representing the blood circulation, at various time points over a 2-hour incubation period.[2]

  • To investigate the potential for active efflux, the transport of the compound is also measured in the reverse direction (BL to AP).

  • The concentration of this compound in the collected samples is determined by a suitable analytical method, such as HPLC-MS/MS.

3. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where:

      • dQ/dt is the rate of drug transport across the monolayer (mol/s).

      • A is the surface area of the filter membrane (cm²).

      • C0 is the initial concentration of the drug in the donor compartment (mol/cm³).

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the drug is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[2]

Microbiological Assay

A microbiological assay can be used as an alternative or complementary method to HPLC for determining the concentration of biologically active Penicillin V in serum or plasma.

1. Principle:

  • This assay is based on the principle of comparing the inhibition of growth of a susceptible microorganism by the test sample with the inhibition produced by a known concentration of a Penicillin V standard.

  • The size of the zone of inhibition is proportional to the concentration of the antibiotic.

2. Methodology (Cylinder-Plate Method):

  • Test Organism: A standardized culture of a susceptible microorganism, such as Staphylococcus aureus or Bacillus subtilis, is used.

  • Assay Plates: Petri dishes are prepared with a base layer of agar medium followed by a seed layer inoculated with the test organism.

  • Standard and Sample Preparation:

    • A series of standard solutions of this compound with known concentrations are prepared.

    • The test plasma/serum samples are diluted to fall within the range of the standard curve.

  • Assay Procedure:

    • Sterile stainless steel or porcelain cylinders are placed on the surface of the seeded agar.

    • A fixed volume of each standard solution and test sample is added to the cylinders.

    • The plates are incubated under controlled conditions to allow for bacterial growth and the formation of inhibition zones.

  • Data Analysis:

    • The diameter of the zones of inhibition is measured.

    • A standard curve is constructed by plotting the zone diameter against the logarithm of the antibiotic concentration.

    • The concentration of Penicillin V in the test samples is determined by interpolating their zone diameters on the standard curve.

Visualization of Pharmacokinetic and Experimental Workflows

To provide a clearer understanding of the processes involved in determining the oral bioavailability of this compound, the following diagrams have been created using the DOT language.

G Pharmacokinetic Pathway of Oral this compound oral_admin Oral Administration of this compound dissolution Dissolution in Gastrointestinal Fluids oral_admin->dissolution intestinal_absorption Absorption Across Intestinal Epithelium dissolution->intestinal_absorption systemic_circulation Systemic Circulation intestinal_absorption->systemic_circulation First-Pass Metabolism protein_binding Plasma Protein Binding (75-89%) systemic_circulation->protein_binding tissue_distribution Distribution to Tissues systemic_circulation->tissue_distribution liver_metabolism Hepatic Metabolism (35-70% to Inactive Metabolites) systemic_circulation->liver_metabolism renal_excretion Renal Excretion (Primarily Tubular Secretion) systemic_circulation->renal_excretion tissue_distribution->systemic_circulation liver_metabolism->systemic_circulation

Caption: Pharmacokinetic pathway of oral this compound.

G Experimental Workflow for In Vivo Bioavailability Study cluster_study_design Study Design cluster_treatment_period1 Treatment Period 1 cluster_treatment_period2 Treatment Period 2 cluster_analysis Analysis subject_recruitment Subject Recruitment (Healthy Volunteers) randomization Randomization to Treatment Sequence subject_recruitment->randomization dosing1 Drug Administration (Test or Reference) randomization->dosing1 blood_sampling1 Serial Blood Sampling dosing1->blood_sampling1 washout Washout Period (≥ 7 days) blood_sampling1->washout dosing2 Drug Administration (Alternate Treatment) washout->dosing2 blood_sampling2 Serial Blood Sampling dosing2->blood_sampling2 sample_analysis Plasma Sample Analysis (e.g., HPLC) blood_sampling2->sample_analysis pk_analysis Pharmacokinetic Parameter Calculation sample_analysis->pk_analysis stat_analysis Statistical Analysis (Bioequivalence Assessment) pk_analysis->stat_analysis

Caption: Experimental workflow for an in vivo bioavailability study.

Conclusion

This technical guide has provided a comprehensive overview of the exploratory studies on the oral bioavailability of this compound. The quantitative data presented in the tables, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals. The visualization of the pharmacokinetic pathway and the experimental workflow further enhances the understanding of the key processes involved.

The superior bioavailability of the potassium salt of Penicillin V underscores its clinical utility as an effective oral antibiotic. The methodologies detailed herein, including in vivo human studies, in vitro permeability assays, and microbiological assays, are fundamental to the continued evaluation and development of oral penicillin formulations. A thorough understanding of these principles and techniques is essential for ensuring the safety, efficacy, and quality of these vital therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Penicillin V Potassium as a Selective Agent in Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin V Potassium is a narrow-spectrum β-lactam antibiotic that is effective against a range of Gram-positive and some Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. In a laboratory setting, this compound can be utilized as a selective agent in bacterial culture to isolate and maintain specific strains of interest, particularly those that are naturally resistant or have been engineered to carry a resistance gene. These application notes provide detailed information and protocols for the effective use of this compound in your research.

Mechanism of Action

Penicillin V, a member of the penicillin family, acts by interfering with the synthesis of the bacterial cell wall.[1][2][3][4][5][6] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[7] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, Penicillin V weakens the cell wall, making the bacterium susceptible to osmotic lysis, particularly in actively growing and dividing cells.[3][4][5][6][7]

cluster_cell Bacterial Cell Cell Wall Cell Wall Peptidoglycan Synthesis Peptidoglycan Synthesis Peptidoglycan Synthesis->Cell Wall maintains PBPs Penicillin-Binding Proteins (PBPs) PBPs->Peptidoglycan Synthesis catalyzes final step Cell Lysis Cell Lysis PBPs->Cell Lysis inhibition leads to Penicillin V Penicillin V Penicillin V->PBPs binds to and inactivates

Caption: Mechanism of action of Penicillin V.

Spectrum of Activity

Penicillin V is primarily effective against Gram-positive bacteria that do not produce β-lactamase enzymes. It also shows activity against some Gram-negative cocci.

  • Susceptible Organisms:

    • Streptococcus species (e.g., S. pneumoniae, S. pyogenes)[8]

    • Non-penicillinase-producing Staphylococcus species[1][2][3][4][5][6]

    • Clostridium species[7]

    • Listeria monocytogenes[7]

    • Bacillus anthracis[7]

    • Neisseria species[7]

  • Resistant Organisms:

    • Penicillinase-producing bacteria (many strains of Staphylococcus aureus)

    • Most Gram-negative bacilli (e.g., Escherichia coli, Pseudomonas aeruginosa)

    • Enterococcus species

Quantitative Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes available MIC data for this compound against various bacterial species. It is important to note that MIC values can vary between different strains of the same species.

Bacterial SpeciesMIC Range (µg/mL)Notes
Streptococcus pneumoniae0.004Highly susceptible.[8]
Streptococcus agalactiae0.03 - 0.06Susceptible.[8]
Staphylococcus aureus≤ 0.12For non-penicillinase producing strains.
Enterococcus faecalis2 - 8Generally considered to have reduced susceptibility.[5]
Bacillus subtilisNot specifiedGenerally susceptible, but some strains may show resistance.
Escherichia coliNot specifiedGenerally resistant due to the outer membrane and/or β-lactamase production.
Pseudomonas aeruginosaNot specifiedIntrinsically resistant.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile distilled water or a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0)

  • Sterile conical tube (e.g., 50 mL)

  • Sterile filter (0.22 µm pore size)

  • Sterile microcentrifuge tubes or cryovials for aliquots

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the powder in a small volume of sterile distilled water or buffer in the conical tube. This compound is freely soluble in water.[8]

  • Once fully dissolved, bring the solution to the final desired concentration with sterile distilled water or buffer. A common stock solution concentration is 100 mg/mL.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.

  • Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.

Start Start Weigh Weigh Penicillin V Potassium Powder Start->Weigh Dissolve Dissolve in Sterile Water/Buffer Weigh->Dissolve Adjust Adjust to Final Concentration Dissolve->Adjust Filter Sterile Filter (0.22 µm) Adjust->Filter Aliquot Aliquot into Sterile Tubes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a sterile stock solution of this compound.

Preparation of Selective Agar Plates

Materials:

  • Luria-Bertani (LB) agar powder or individual components (tryptone, yeast extract, NaCl, agar)

  • Distilled water

  • Autoclavable bottle or flask

  • Autoclave

  • Water bath

  • Sterile petri dishes

  • This compound stock solution (from Protocol 5.1)

Procedure:

  • Prepare LB agar according to the manufacturer's instructions. A typical recipe is 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of distilled water.

  • Autoclave the LB agar at 121°C for 15-20 minutes.

  • After autoclaving, allow the agar to cool in a 50-55°C water bath. This is crucial to prevent the degradation of the heat-sensitive antibiotic.

  • Once the agar has cooled, add the appropriate volume of the this compound stock solution to achieve the desired final concentration. A typical starting working concentration for selection of Gram-positive bacteria is in the range of 1-10 µg/mL. The optimal concentration should be determined empirically for your specific bacterial strain and application.

  • Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the agar. Avoid creating air bubbles.

  • In a sterile environment, pour approximately 20-25 mL of the molten agar into each sterile petri dish.

  • Allow the plates to solidify at room temperature.

  • Once solidified, store the plates in a sealed bag at 4°C, inverted to prevent condensation from dripping onto the agar surface. Plates should be used within 1-2 weeks for optimal antibiotic activity.

Use in Selective Broth Culture

Materials:

  • Luria-Bertani (LB) broth

  • Sterile culture tubes or flasks

  • This compound stock solution (from Protocol 5.1)

  • Bacterial culture

Procedure:

  • Prepare sterile LB broth.

  • Just before inoculation, add the appropriate volume of the this compound stock solution to the broth to achieve the desired final working concentration.

  • Inoculate the broth with a single colony of the desired bacterial strain.

  • Incubate the culture at the optimal temperature and shaking speed for the specific bacterial strain.

Important Considerations

  • Stability: Penicillin V is a β-lactam antibiotic and is susceptible to degradation, especially in solution and at elevated temperatures. Stock solutions should be stored frozen and protected from light. Media containing Penicillin V should be stored at 4°C and used promptly. The stability of Penicillin V in liquid culture at 37°C is limited, with a half-life that can be as short as a few hours.[4][9] This should be considered in long-term culture experiments.

  • Working Concentration: The optimal working concentration of this compound as a selective agent will depend on the bacterial species and strain, as well as the specific application. It is recommended to perform a pilot experiment to determine the minimal concentration that effectively inhibits the growth of non-resistant strains while allowing the growth of resistant strains.

  • Resistance: The primary mechanism of resistance to Penicillin V is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. When working with bacteria known to produce β-lactamases, Penicillin V will not be an effective selective agent.

References

Application of Penicillin V Potassium in Microbiology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin V Potassium is a narrow-spectrum beta-lactam antibiotic that exerts bactericidal action primarily against Gram-positive bacteria.[1][2][3] Its stability in acidic conditions makes it suitable for oral administration in clinical settings and a versatile tool in the microbiology research laboratory.[4] This document provides detailed application notes and protocols for the use of this compound in key areas of microbiology research, including antimicrobial susceptibility testing, as a selective agent in culture media, and in the study of bacterial resistance mechanisms.

Mechanism of Action

This compound inhibits the biosynthesis of the bacterial cell wall.[2][3] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[5] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, this compound weakens the cell wall, leading to cell lysis and bacterial death.[6]

Penicillin_V_Potassium Penicillin_V_Potassium PBP Penicillin-Binding Proteins (PBPs) Penicillin_V_Potassium->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Penicillin_V_Potassium->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis and Bacterial Death Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to Cell_Wall_Integrity->Cell_Lysis Prevents

Caption: Mechanism of action of this compound.

Application 1: Antimicrobial Susceptibility Testing (AST)

This compound is frequently used as a reference antibiotic in AST to determine the susceptibility of bacterial isolates, particularly Gram-positive organisms. The two most common methods are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: MIC of this compound Against Various Bacteria
Bacterial SpeciesATCC StrainMIC Range (µg/mL)
Staphylococcus aureusATCC® 29213™0.25 - 2[2]
Streptococcus pneumoniaeATCC® 49619™0.25 - 1[2]
Streptococcus pyogenes (Group A)Clinical Isolates0.004 - 0.008[7]
Clostridium difficileClinical IsolatesMIC90 of 8[7]

Note: MIC values can vary between different strains and testing conditions. The data presented are for reference and quality control purposes.

Experimental Protocols

This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • This compound susceptibility disks (10 units)[1]

  • Mueller-Hinton agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth or saline equivalent to a 0.5 McFarland turbidity standard.[8]

  • Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.[9] Press the swab firmly against the inside wall of the tube to remove excess fluid.[8] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[8]

  • Application of Antibiotic Disks: Aseptically place a this compound (10 U) disk onto the surface of the inoculated MHA plate.[1] Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[9]

  • Interpretation of Results: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm).[10] Interpret the results based on established guidelines (e.g., CLSI).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Bacterial Suspension Plate_Inoculation Inoculate MHA Plate with Swab Inoculum->Plate_Inoculation Disk_Placement Place Penicillin V Disk on Agar Plate_Inoculation->Disk_Placement Incubation Incubate at 35°C for 16-18 hours Disk_Placement->Incubation Measure_Zone Measure Zone of Inhibition (mm) Incubation->Measure_Zone Interpret Interpret as Susceptible, Intermediate, or Resistant Measure_Zone->Interpret

Caption: Kirby-Bauer disk diffusion workflow.

This quantitative method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium in broth.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile diluent (e.g., water or buffer)

  • Pipettes and sterile tips

  • Plate reader or visual inspection mirror

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound. For example, to prepare a 10,000 mg/L (10 mg/mL) stock solution, use the formula: (1000 * V * C) / P = W, where V is the volume, C is the final concentration, P is the potency of the powder, and W is the weight to be dissolved.[11] Filter-sterilize the stock solution.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 0.008 to 8 µg/mL).[12]

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[13]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[14]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[11] This can be determined by visual inspection or using a plate reader.

Stock_Solution Prepare Penicillin V Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare and Standardize Bacterial Inoculum Inoculum_Prep->Inoculate_Plate Incubation Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubation Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubation->Read_MIC

Caption: Broth microdilution MIC determination workflow.

Application 2: Selective Agent in Culture Media

This compound can be used as a selective agent in microbiological culture media to inhibit the growth of susceptible Gram-positive bacteria, thereby allowing for the isolation or enrichment of Gram-negative bacteria or resistant Gram-positive strains.

Protocol 2.1: Preparation of Penicillin V Selective Agar

Materials:

  • Nutrient agar or other general-purpose growth medium

  • This compound stock solution (e.g., 10 mg/mL)

  • Sterile petri dishes

  • Autoclave

  • Water bath

Procedure:

  • Prepare and Sterilize Medium: Prepare the agar medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the Medium: Cool the sterilized agar to 45-50°C in a water bath.

  • Add this compound: Aseptically add the this compound stock solution to the molten agar to achieve the desired final concentration. A typical starting concentration is 5-50 units/mL.[15] Mix gently to ensure even distribution.

  • Pour Plates: Pour the agar containing this compound into sterile petri dishes and allow them to solidify.

  • Storage: Store the plates at 4°C until use. The stability of this compound in media can vary, so it is recommended to use the plates within a reasonable timeframe.[16][17]

Application 3: Studies of Bacterial Resistance

This compound is a valuable tool for investigating the mechanisms of bacterial resistance to beta-lactam antibiotics. This can involve the selection of resistant mutants and the study of their phenotypic and genotypic characteristics.

Protocol 3.1: Selection of this compound-Resistant Mutants

This protocol describes a method for selecting bacterial mutants with increased resistance to this compound through stepwise exposure to increasing concentrations of the antibiotic.

Materials:

  • Susceptible bacterial strain

  • Broth medium (e.g., Tryptic Soy Broth)

  • This compound stock solution

  • Sterile culture tubes or a 96-well plate

  • Incubator

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of the susceptible bacterial strain to this compound using the broth microdilution method (Protocol 1.2).

  • Selection Step: Inoculate a series of tubes or wells containing two-fold increasing concentrations of this compound, starting from a sub-inhibitory concentration.[12]

  • Incubation: Incubate the cultures at the optimal growth temperature for the bacterium.

  • Sub-culturing: After incubation, take an aliquot from the tube/well with the highest concentration of this compound that shows bacterial growth and use it to inoculate a new series of tubes/wells with a higher range of antibiotic concentrations.[12]

  • Repeat Cycling: Repeat the process of incubation and sub-culturing for multiple cycles.[12]

  • Isolation and Characterization: Periodically, isolate single colonies from the cultures growing at higher concentrations of this compound. Characterize these isolates for their resistance phenotype (e.g., by re-determining the MIC) and genotype (e.g., by sequencing genes encoding PBPs or beta-lactamases).

Start Start with Susceptible Strain MIC1 Determine Initial MIC Start->MIC1 Culture1 Culture in Increasing [Penicillin V] MIC1->Culture1 Select1 Select Growth at Highest [Penicillin V] Culture1->Select1 Culture2 Culture in Higher [Penicillin V] Select1->Culture2 Select2 Select Growth at Highest [Penicillin V] Culture2->Select2 Repeat Repeat Cycling Select2->Repeat Isolate Isolate Resistant Mutants Select2->Isolate Repeat->Culture1 Characterize Characterize Phenotype and Genotype Isolate->Characterize

Caption: Workflow for selecting penicillin-resistant mutants.

Conclusion

This compound remains a fundamental tool in microbiology research. Its well-characterized mechanism of action and established protocols for its use in antimicrobial susceptibility testing, as a selective agent, and in resistance studies make it an invaluable resource for researchers and scientists in the field. The detailed protocols and data provided in this document are intended to facilitate the effective application of this compound in the laboratory.

References

Application Notes: Penicillin V Potassium in the Study of Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penicillin V Potassium is a β-lactam antibiotic that serves as a crucial tool for researchers and scientists in the study of penicillin-binding proteins (PBPs).[1][2] PBPs are bacterial enzymes essential for the biosynthesis and remodeling of the peptidoglycan layer of the cell wall.[3][4] By covalently binding to the active site of PBPs, Penicillin V inhibits their function, leading to the weakening of the bacterial cell wall and eventual cell lysis.[1][5] This specific interaction makes Penicillin V and its derivatives invaluable for identifying, quantifying, and characterizing PBPs, thereby aiding in the development of new antimicrobial agents.

Mechanism of Action

Penicillin V, like other penicillin-class antibiotics, targets and inactivates PBPs located on the inner membrane of the bacterial cell wall.[1] The mechanism involves the opening of the β-lactam ring of the penicillin molecule and the formation of a stable acyl-enzyme intermediate with a conserved serine residue in the active site of the PBP.[6] This covalent modification effectively inhibits the transpeptidase activity of the PBP, which is responsible for cross-linking peptidoglycan chains, a critical step for maintaining cell wall integrity.[1][5]

Applications in PBP Research

The specific and covalent nature of the interaction between Penicillin V and PBPs allows for a variety of research applications:

  • Identification and Profiling of PBPs: Fluorescently labeled derivatives of Penicillin V, such as Bocillin FL, are widely used to label and visualize PBPs in bacterial lysates.[3][7][8] This allows for the determination of the PBP profile of a given bacterial species, revealing the number and apparent molecular weights of different PBPs.[3]

  • Determination of Binding Affinities: Competitive binding assays using a labeled Penicillin V derivative and an unlabeled β-lactam can be employed to determine the binding affinity (IC50 or Ki values) of the unlabeled compound for specific PBPs.[9][10]

  • Screening for Novel PBP Inhibitors: High-throughput screening assays can be developed using Penicillin V derivatives to identify new compounds that inhibit PBP activity.[10]

  • Structural Studies: The stable complex formed between Penicillin V and PBPs can be studied using techniques like X-ray crystallography to elucidate the structural basis of their interaction and to understand mechanisms of antibiotic resistance.[4][11][12]

  • Mass Spectrometry-Based Analysis: Penicillin V can be used as a probe to selectively label PBPs in a complex protein mixture. Subsequent proteomic analysis by mass spectrometry can identify the labeled PBPs and even pinpoint the site of covalent modification.

Quantitative Data Summary

The following tables summarize quantitative data for the interaction of β-lactams with various Penicillin-Binding Proteins (PBPs). Note that much of the direct quantitative analysis is performed using fluorescent derivatives of Penicillin V, such as Bocillin FL, in competitive assays.

Table 1: IC50 Values of Penicillin G for PBP2x from Streptococcus pneumoniae [9]

PBP2x VariantIC50 (µM)
Penicillin-sensitive22
Penicillin-resistant312

Table 2: IC50 Values of Various β-Lactams for Penicillin-Sensitive PBP2x from Streptococcus pneumoniae Determined by Fluorescence Polarization [9]

β-Lactam AntibioticIC50 (nM)
Cefotaxime4.4
Imipenem5.1
Penicillin G7.9
Piperacillin17
Methicillin59
Cefaclor294
Cephalexin1,627

Table 3: IC50 Values of Various β-Lactams for PBPs from Escherichia coli [13]

β-LactamPBP showing selectivity
Penicillin VPBP4, PBP7, PBP8
Penicillin GPBP4, PBP7, PBP8

Table 4: IC50 Values of Various β-Lactams for PBPs from Helicobacter pylori [14]

β-LactamPBP63 (µg/ml)PBP60 (µg/ml)PBP47 (µg/ml)
Mezlocillin0.1250.1250.125
Ceftriaxone0.250.250.25

Experimental Protocols

Here we provide detailed methodologies for key experiments utilizing Penicillin V and its derivatives for the study of PBPs.

Protocol 1: Bacterial Cell Culture and Membrane Preparation

This protocol describes the general steps for growing bacterial cultures and preparing membrane fractions enriched in PBPs. Specific growth conditions may vary depending on the bacterial species.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. pneumoniae)

  • Appropriate growth medium (e.g., Luria-Bertani (LB) broth, Brain Heart Infusion (BHI) broth)[6]

  • Appropriate antibiotics for plasmid maintenance (if applicable)[15]

  • Spectrophotometer

  • Centrifuge and ultracentrifuge

  • French press or sonicator[16]

  • 10 mM Tris-HCl, pH 8.0

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Inoculation: Inoculate a starter culture of the bacterial strain in the appropriate growth medium and incubate overnight at the optimal temperature with shaking.

  • Sub-culturing: The next day, dilute the overnight culture into a larger volume of fresh medium to an optical density (OD) of approximately 0.05-0.1 at 600 nm.[17]

  • Growth Monitoring: Incubate the culture at the optimal temperature with shaking and monitor the growth by measuring the OD at regular intervals.

  • Harvesting: Harvest the cells during the exponential growth phase (e.g., OD600 of 0.5 for E. coli) by centrifugation.[13][16]

  • Washing: Wash the cell pellet with 10 mM Tris-HCl, pH 8.0, or PBS, pH 7.4, and centrifuge again.[6][18]

  • Cell Lysis: Resuspend the cell pellet in a minimal volume of buffer and lyse the cells using a French press or sonication.[16][18]

  • Removal of Debris: Centrifuge the lysate at a low speed to pellet unbroken cells and large cellular debris.[18]

  • Membrane Fractionation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.[16]

  • Final Preparation: Discard the supernatant and resuspend the membrane pellet in a suitable buffer. The membrane preparation can be stored at -70°C until use.[18]

Protocol 2: PBP Labeling with Fluorescent Penicillin V (Bocillin FL) and In-Gel Detection

This protocol describes the labeling of PBPs in bacterial membrane preparations with Bocillin FL, a fluorescent derivative of Penicillin V, followed by visualization using SDS-PAGE.[3]

Materials:

  • Bacterial membrane preparation (from Protocol 1)

  • Bocillin FL (stock solution in DMSO)[7]

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

  • FluorImager or UV transilluminator[3]

  • Laemmli sample buffer

Procedure:

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Labeling Reaction: In a microcentrifuge tube, mix a specific amount of membrane protein (e.g., 15 µg) with Bocillin FL to a final concentration of 1.6-25 µM.[19] The optimal concentration of Bocillin FL may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[8]

  • Stopping the Reaction: Terminate the labeling reaction by adding an equal volume of 2x Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.[6]

  • Visualization: After electrophoresis, visualize the fluorescently labeled PBPs directly in the gel using a FluorImager or a UV transilluminator.[3] The PBP profile will appear as a series of fluorescent bands.

Protocol 3: Competitive PBP Binding Assay

This protocol is used to determine the relative binding affinity (IC50) of an unlabeled test compound for PBPs by competing for binding with a fluorescently labeled Penicillin V derivative.

Materials:

  • Bacterial membrane preparation (from Protocol 1)

  • Bocillin FL

  • Unlabeled test compound (e.g., a new β-lactam antibiotic)

  • DMSO (for dissolving compounds)

  • SDS-PAGE equipment

  • FluorImager or densitometer

Procedure:

  • Pre-incubation with Test Compound: In a series of microcentrifuge tubes, pre-incubate a fixed amount of membrane protein with increasing concentrations of the unlabeled test compound for 30 minutes at room temperature.[14] Include a control with no test compound.

  • Labeling with Bocillin FL: Add Bocillin FL to each tube at a fixed concentration (e.g., 10 µM) and incubate for another 30 minutes at 37°C.[3]

  • Sample Preparation and SDS-PAGE: Stop the reaction and prepare the samples for SDS-PAGE as described in Protocol 2.

  • Data Analysis: After electrophoresis and visualization, quantify the fluorescence intensity of each PBP band in each lane using a densitometer or the software associated with the FluorImager.

  • IC50 Determination: Plot the percentage of Bocillin FL binding (relative to the control with no competitor) against the logarithm of the competitor concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the Bocillin FL binding.[20]

Protocol 4: Mass Spectrometry-Based Identification of PBPs

This protocol outlines a general workflow for identifying PBPs that bind to Penicillin V using mass spectrometry.

Materials:

  • Bacterial membrane preparation (from Protocol 1)

  • This compound

  • Trypsin (for protein digestion)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[21]

  • Database search software (e.g., Mascot, Sequest)

Procedure:

  • Labeling: Incubate the membrane preparation with this compound to allow for covalent modification of the PBPs.

  • Protein Separation: Separate the proteins in the membrane preparation by 1D SDS-PAGE.

  • In-Gel Digestion: Excise the protein bands of interest (or the entire lane) from the gel and perform in-gel digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and generate tandem mass spectra.[21]

  • Database Searching: Search the acquired tandem mass spectra against a protein database of the target organism to identify the proteins.

  • Identification of Labeled Peptides: Specifically search for spectra corresponding to peptides that have been modified by the addition of Penicillin V. This will confirm the identity of the PBPs and can help to map the binding site.

Visualizations

PBP_Inhibition_Pathway cluster_bacterium Bacterial Cell cluster_antibiotic Antibiotic Action Peptidoglycan Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) Peptidoglycan Precursors->PBP Transpeptidation Cross-linked Peptidoglycan Stable Cell Wall PBP->Cross-linked Peptidoglycan Inactive PBP-Penicillin V Complex Inactive PBP-Penicillin V Complex PBP->Inactive PBP-Penicillin V Complex Penicillin V Penicillin V Penicillin V->PBP Covalent Binding (Inhibition) Cell Lysis Cell Lysis Inactive PBP-Penicillin V Complex->Cell Lysis Weakened Cell Wall

Caption: Mechanism of PBP inhibition by Penicillin V.

Competitive_Binding_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Membrane Prep Bacterial Membrane Preparation Incubation1 1. Pre-incubate Membrane Prep with Test Compound Membrane Prep->Incubation1 Test Compound Unlabeled Test Compound (Varying Concentrations) Test Compound->Incubation1 Bocillin FL Fluorescent Penicillin V (Fixed Concentration) Incubation2 2. Add Bocillin FL and Incubate Bocillin FL->Incubation2 Incubation1->Incubation2 SDS_PAGE 3. Separate Proteins by SDS-PAGE Incubation2->SDS_PAGE Visualization 4. Visualize Fluorescent Bands SDS_PAGE->Visualization Quantification 5. Quantify Band Intensity Visualization->Quantification Plotting 6. Plot % Inhibition vs. [Test Compound] Quantification->Plotting IC50 7. Determine IC50 Plotting->IC50

Caption: Workflow for a competitive PBP binding assay.

Mass_Spec_PBP_ID_Workflow cluster_labeling_separation Labeling and Separation cluster_digestion_analysis Digestion and MS Analysis cluster_identification Data Interpretation Membrane_Prep Bacterial Membrane Preparation Labeling 1. Covalent Labeling of PBPs Membrane_Prep->Labeling Penicillin_V This compound Penicillin_V->Labeling SDS_PAGE 2. Protein Separation by SDS-PAGE Labeling->SDS_PAGE In_Gel_Digest 3. In-Gel Tryptic Digestion SDS_PAGE->In_Gel_Digest LC_MSMS 4. LC-MS/MS Analysis of Peptides In_Gel_Digest->LC_MSMS Database_Search 5. Database Search of MS/MS Spectra LC_MSMS->Database_Search PBP_ID 6. Identification of PBPs and Penicillin V-modified Peptides Database_Search->PBP_ID

Caption: Workflow for PBP identification via mass spectrometry.

References

Application Note: A Validated HPLC Method for the Quantification of Penicillin V Potassium in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Penicillin V Potassium in pharmaceutical dosage forms. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is suitable for routine quality control analysis of this compound in tablets and other solid dosage forms.

Introduction

This compound is a beta-lactam antibiotic used in the treatment of various bacterial infections. Accurate and reliable quantification of the active pharmaceutical ingredient (API) in drug products is crucial for ensuring their safety and efficacy. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This application note provides a detailed protocol for a validated HPLC method for the determination of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (USP or equivalent)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium phosphate monobasic (KH2PO4)

  • Orthophosphoric acid

  • HPLC grade water

  • This compound tablets (for sample analysis)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic conditions are summarized in the table below.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Methanol:0.01M KH2PO4 buffer (pH 3.0 adjusted with orthophosphoric acid) (21:4:75, v/v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL[2]
Column Temperature Ambient
Detection Wavelength 225 nm[1][2]
Run Time 10 minutes

Protocols

Preparation of Mobile Phase
  • Dissolve 1.36 g of potassium phosphate monobasic in 1000 mL of HPLC grade water to prepare a 0.01 M solution.

  • Adjust the pH of the buffer to 3.0 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix the filtered buffer with acetonitrile and methanol in the ratio of 75:21:4 (v/v/v).

  • Degas the mobile phase by sonication before use.

Preparation of Standard Stock Solution

Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.

Preparation of Working Standard Solutions

From the standard stock solution, prepare a series of working standard solutions by diluting with the mobile phase to obtain concentrations in the range of 5-50 µg/mL.

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder not fewer than 20 this compound tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 25 µg/mL).

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability

System suitability tests are essential to ensure that the chromatographic system is adequate for the intended analysis.[3][4] The parameters and their acceptance criteria are listed below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections) ≤ 2.0%
Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution, and a standard solution of this compound. The chromatograms were examined for any interference at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing five concentrations of this compound ranging from 5 to 50 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Concentration (µg/mL)Peak Area (Arbitrary Units)
5(Data to be filled from experiment)
10(Data to be filled from experiment)
20(Data to be filled from experiment)
30(Data to be filled from experiment)
50(Data to be filled from experiment)
Correlation Coefficient (r²) ≥ 0.999
Accuracy

The accuracy of the method was assessed by the recovery of known amounts of this compound standard added to a placebo preparation at three different concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%20(Data to be filled)(Data to be filled)
100%25(Data to be filled)(Data to be filled)
120%30(Data to be filled)(Data to be filled)
Mean % Recovery 98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 25 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on three different days.

Precision LevelParameterAcceptance Criteria
Repeatability (Intra-day) % RSD of Peak Area≤ 2.0%
Intermediate Precision (Inter-day) % RSD of Peak Area≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the slope of the calibration curve

ParameterResult
LOD (µg/mL) (Calculated value)
LOQ (µg/mL) (Calculated value)
Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and detection wavelength (±2 nm). The effect on the peak area and retention time was observed.

Parameter VariedVariation% RSD of Peak AreaTailing Factor
Flow Rate 0.9 mL/min(Data to be filled)(Data to be filled)
1.1 mL/min(Data to be filled)(Data to be filled)
Mobile Phase Composition Acetonitrile ±2%(Data to be filled)(Data to be filled)
Detection Wavelength 223 nm(Data to be filled)(Data to be filled)
227 nm(Data to be filled)(Data to be filled)

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation Injection Inject Samples and Standards SamplePrep->Injection SystemSuitability->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Workflow for HPLC analysis of this compound.

Validation_Process cluster_params Validation Parameters (ICH) cluster_outcome Outcome Specificity Specificity ValidatedMethod Validated HPLC Method Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod LOD_LOQ LOD & LOQ LOD_LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod Method Developed HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD_LOQ Method->Robustness

Caption: HPLC method validation process according to ICH guidelines.

Conclusion

The developed RP-HPLC method is simple, rapid, accurate, precise, and robust for the quantification of this compound in pharmaceutical formulations. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis.

References

Application Notes and Protocols for Penicillin V Potassium as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penicillin V Potassium, the potassium salt of a broad-spectrum penicillin antibiotic, serves as a critical reference standard in analytical chemistry.[1] Its primary application is in the pharmaceutical industry for the quality control of Penicillin V and its dosage forms, such as tablets and oral solutions. As a well-characterized primary standard, it provides a benchmark for identity, purity, and potency assessments, ensuring the safety and efficacy of the final drug product.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in key analytical methodologies, including High-Performance Liquid Chromatography (HPLC) for assay and impurity determination, and dissolution testing.

Key Applications

This compound is extensively used as a reference standard in pharmacopeial methods, such as those outlined in the United States Pharmacopeia (USP).[2][3][4][5] Its applications include:

  • Assay of Penicillin V and this compound: To accurately determine the potency of the active pharmaceutical ingredient (API) and its formulations.

  • Identification: To confirm the identity of Penicillin V in a sample by comparing its chromatographic retention time with that of the reference standard.[2][6]

  • Impurity Profiling: To identify and quantify process-related and degradation impurities.[7][8]

  • Dissolution Testing: To evaluate the in vitro release of Penicillin V from solid dosage forms.[2]

  • Method Development and Validation: As a primary standard for the development and validation of new analytical methods.[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay of this compound

This protocol is based on the USP monograph for the assay of this compound.[3][4][5]

Objective: To determine the potency of a this compound sample.

Materials:

  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Glacial Acetic Acid (AR grade)

  • Water (HPLC grade)

  • Sample of this compound

Chromatographic Conditions:

ParameterValue
Column L1 packing (e.g., C18), 4.6-mm × 25-cm; 5-µm
Mobile Phase Water, Acetonitrile, and Glacial Acetic Acid (650:350:5.75)
Flow Rate 1.0 mL/minute
Detector UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh a quantity of USP this compound RS and dissolve in the Mobile Phase to obtain a solution with a known concentration of about 2.5 mg/mL.[3]

  • Assay Preparation: Accurately weigh about 125 mg of the this compound sample, transfer to a 50-mL volumetric flask, dissolve in and dilute to volume with the Mobile Phase, and mix.[4][5]

  • System Suitability:

    • Resolution Solution: Prepare a solution in the Mobile Phase containing about 2.5 mg/mL each of penicillin G potassium and this compound. The resolution between the penicillin G and penicillin V peaks should be not less than 3.0.[10]

    • Standard Injection: Chromatograph the Standard preparation and record the peak responses. The relative standard deviation for replicate injections should not be more than 1.0%.[3]

  • Chromatography: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph, record the chromatograms, and measure the responses for the major peaks.[3]

  • Calculation: Calculate the quantity, in USP Penicillin V Units per mg, of this compound taken.

Workflow for HPLC Assay of this compound

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (USP this compound RS) Inject_Std Inject Standard Solution Standard_Prep->Inject_Std Assay_Prep Prepare Assay Solution (this compound Sample) Inject_Assay Inject Assay Solution Assay_Prep->Inject_Assay System_Suitability System Suitability Check (Resolution, RSD%) Inject_Std->System_Suitability Record_Chrom Record Chromatograms Inject_Assay->Record_Chrom System_Suitability->Inject_Assay If passes Measure_Peaks Measure Peak Responses Record_Chrom->Measure_Peaks Calculate Calculate Potency (USP Penicillin V Units/mg) Measure_Peaks->Calculate

Caption: Workflow for the HPLC assay of this compound.

Determination of Phenoxyacetic Acid Impurity

This protocol is based on the USP monograph for the determination of phenoxyacetic acid in Penicillin V.[3][4][5]

Objective: To quantify the amount of phenoxyacetic acid impurity in a this compound sample.

Materials:

  • This compound Reference Standard (for system suitability)

  • Phenoxyacetic Acid Reference Standard

  • Acetonitrile (HPLC grade)

  • Glacial Acetic Acid (AR grade)

  • Water (HPLC grade)

  • Sample of this compound

Chromatographic Conditions:

ParameterValue
Column L1 packing (e.g., C18), 4.6-mm × 25-cm; 5-µm
Mobile Phase Water, Acetonitrile, and Glacial Acetic Acid (650:350:5.75)
Flow Rate 1.0 mL/minute
Detector UV at 254 nm
Injection Volume 20 µL

Procedure:

  • Standard Solution: Dissolve an accurately weighed quantity of Phenoxyacetic Acid RS in the Mobile Phase to obtain a solution with a known concentration.

  • Test Solution: Dissolve an accurately weighed quantity of the this compound sample in the Diluent to obtain a solution containing 20.0 mg/mL.[4][5]

  • System Suitability:

    • Chromatograph the Standard solution. The tailing factor should not be more than 1.5, and the relative standard deviation for replicate injections should not be more than 2.0%.[3]

  • Chromatography: Separately inject equal volumes of the Standard solution and the Test solution into the chromatograph, record the chromatograms, and measure the responses for the phenoxyacetic acid peaks.[3]

  • Calculation: Calculate the percentage of phenoxyacetic acid in the portion of this compound taken. The limit is not more than 0.5%.[3][4][5]

Logical Relationship for Impurity Determination

Start Start Impurity Analysis Prep_Solutions Prepare Standard (Impurity) and Test (Sample) Solutions Start->Prep_Solutions HPLC_Analysis Perform HPLC Analysis Prep_Solutions->HPLC_Analysis Peak_Comparison Compare Peak Response of Impurity in Sample to Standard HPLC_Analysis->Peak_Comparison Quantification Quantify Impurity Level Peak_Comparison->Quantification Acceptance_Criteria Compare with Acceptance Criteria (e.g., ≤ 0.5%) Quantification->Acceptance_Criteria Pass Pass Acceptance_Criteria->Pass Meets Criteria Fail Fail Acceptance_Criteria->Fail Exceeds Criteria

Caption: Logical workflow for impurity quantification.

Dissolution Test for this compound Tablets

This protocol is based on the USP monograph for the dissolution of this compound Tablets.[2]

Objective: To determine the rate and extent of dissolution of Penicillin V from a tablet formulation.

Materials:

  • This compound Reference Standard (RS)

  • pH 6.0 Phosphate Buffer

  • This compound Tablets

Dissolution Conditions:

ParameterValue
Apparatus 2 (Paddle)
Medium pH 6.0 Phosphate Buffer; 900 mL
Speed 50 rpm
Time 45 minutes

Procedure:

  • Standard Solution: Prepare a solution of known concentration of USP this compound RS in the Dissolution Medium.[2]

  • Test Procedure: Place one tablet in each dissolution vessel. After 45 minutes, withdraw a sample from each vessel and filter.

  • Analysis: Determine the amount of Penicillin V dissolved by a suitable validated spectrophotometric analysis of the filtered portion of the solution under test, suitably diluted with the Dissolution Medium if necessary, in comparison with the Standard solution.[2]

  • Acceptance Criteria: Not less than 75% (Q) of the labeled amount of Penicillin V Units is dissolved in 45 minutes.[2]

Experimental Workflow for Dissolution Testing

Start Start Dissolution Test Setup Set up Dissolution Apparatus (Apparatus 2, 50 rpm, 900mL pH 6.0 Buffer) Start->Setup Add_Tablet Add One Tablet to Each Vessel Setup->Add_Tablet Run_Test Run Test for 45 minutes Add_Tablet->Run_Test Sample Withdraw and Filter Sample Run_Test->Sample Analyze Spectrophotometric Analysis vs. Standard Sample->Analyze Calculate Calculate % Dissolved Analyze->Calculate Compare Compare with Specification (≥ 75%) Calculate->Compare Pass Pass Compare->Pass Meets Fail Fail Compare->Fail Does not meet

References

Application Notes and Protocols: Experimental Use of Penicillin V Potassium in Bacterial Cell Wall Synthesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing Penicillin V Potassium in the study of bacterial cell wall synthesis. The information is intended to guide researchers in designing and executing assays to investigate the inhibitory effects of this antibiotic on peptidoglycan biosynthesis.

Introduction

This compound is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall.[1] This process is crucial for maintaining the structural integrity of the bacterial cell. The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are responsible for the cross-linking of peptidoglycan strands.[2] By binding to and inactivating these enzymes, this compound disrupts the formation of a stable cell wall, leading to cell lysis and death.[1] This mechanism of action makes it a valuable tool for in vitro studies of bacterial cell wall synthesis and for screening new antimicrobial agents.

Data Presentation

Minimum Inhibitory Concentration (MIC) of this compound

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 292130.25 - 2
Streptococcus pyogenesClinical Isolates0.004 - 0.012
Streptococcus pneumoniaeATCC 496190.25 - 1
Streptococcus pneumoniaePenicillin-Susceptible≤0.06
Streptococcus pneumoniaePenicillin-Intermediate0.12 - 1
Streptococcus pneumoniaePenicillin-Resistant≥2
Streptococcus agalactiaeN/A0.03 - 0.06

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Alternatively, the optical density at 600 nm (OD600) can be measured using a spectrophotometer.

Analysis of Peptidoglycan Composition by UPLC

This protocol describes the isolation of bacterial cell walls and the analysis of their muropeptide composition using Ultra-Performance Liquid Chromatography (UPLC) to assess the impact of this compound treatment.[3]

Materials:

  • Bacterial culture

  • This compound

  • Sodium dodecyl sulfate (SDS)

  • Pronase E

  • Muramidase

  • Sodium borohydride

  • Trifluoroacetic acid (TFA)

  • Methanol

  • UPLC system with a C18 column and UV detector

Procedure:

  • Cell Wall Isolation:

    • Grow a bacterial culture to mid-logarithmic phase and treat with a sub-inhibitory concentration of this compound for a defined period. An untreated culture should be used as a control.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a solution of 4% SDS and boil for 30 minutes to lyse the cells.

    • Wash the insoluble peptidoglycan (sacculi) repeatedly with sterile water by centrifugation to remove SDS.

    • Treat the sacculi with Pronase E to digest any remaining proteins.

    • Wash the sacculi again with water to remove the enzyme.

  • Muropeptide Preparation:

    • Resuspend the purified sacculi in a suitable buffer and digest with muramidase overnight to break down the peptidoglycan into its constituent muropeptides.

    • Stop the reaction by boiling.

    • Reduce the MurNAc residues to N-acetylmuraminitol by adding sodium borohydride.[3]

  • UPLC Analysis:

    • Acidify the muropeptide solution with trifluoroacetic acid.

    • Inject the sample into the UPLC system.

    • Separate the muropeptides using a C18 column with a methanol gradient (e.g., 5% to 30% for Gram-positive bacteria) in the presence of TFA as an ion-pairing agent.[3]

    • Detect the muropeptides by monitoring the absorbance at 204 nm.

    • Analyze the chromatograms to compare the muropeptide profiles of the treated and untreated samples, looking for changes in the degree of cross-linking and the abundance of different muropeptide species.

Visualizations

Mechanism of Action of this compound

Penicillin_V_Potassium_Mechanism cluster_synthesis Bacterial Cell Wall Synthesis Precursors Peptidoglycan Precursors (UDP-MurNAc-pentapeptide) Transglycosylation Transglycosylation (Glycan chain elongation) Precursors->Transglycosylation Lipid II carrier Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation Linear glycan strands CellWall Stable Peptidoglycan Cell Wall Transpeptidation->CellWall Cross-linked peptidoglycan Lysis Cell Lysis and Death Transpeptidation->Lysis Disruption leads to PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBP->Transpeptidation Catalyzes Inhibition Inhibition PenicillinV This compound PenicillinV->PBP Binds to Inhibition->Transpeptidation

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start PrepareStock Prepare Penicillin V Potassium Stock Solution Start->PrepareStock SerialDilution Perform Serial Dilutions in 96-well Plate PrepareStock->SerialDilution InoculatePlate Inoculate Microtiter Plate SerialDilution->InoculatePlate PrepareInoculum Prepare and Standardize Bacterial Inoculum PrepareInoculum->InoculatePlate Incubate Incubate at 35-37°C for 16-20 hours InoculatePlate->Incubate ReadResults Read Results (Visual or Spectrophotometric) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship for Cell Wall Analysis

Cell_Wall_Analysis_Logic BacterialCulture Bacterial Culture Treatment Treatment with This compound (Sub-MIC) BacterialCulture->Treatment NoTreatment Control (No Treatment) BacterialCulture->NoTreatment CellHarvest Harvest Cells Treatment->CellHarvest Treated Sample NoTreatment->CellHarvest Control Sample CellWallIsolation Isolate Peptidoglycan (Sacculi) CellHarvest->CellWallIsolation MuropeptideDigestion Digest with Muramidase CellWallIsolation->MuropeptideDigestion UPLC UPLC Analysis MuropeptideDigestion->UPLC DataAnalysis Compare Muropeptide Profiles (Cross-linking, etc.) UPLC->DataAnalysis

Caption: Logical workflow for analyzing peptidoglycan composition after antibiotic treatment.

References

Application Notes and Protocols: Preparation of Stable Penicillin V Potassium Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stable Penicillin V Potassium stock solutions for research and development purposes. Adherence to these guidelines is crucial for ensuring the potency and stability of the antibiotic in experimental settings.

Data Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.

ParameterValueSource(s)
Solubility
In Water≥ 100 mg/mL at 22.2°C (72°F)[1]; 6 mg/mL[2][3][1][2][3]
In DMSO12 mg/mL (requires sonication)[2][3][2][3]
In MethanolSoluble[4][5][6]
Storage of Stock Solutions
-20°CStable for up to 1 month[2][3][7][2][3][7]
-80°CStable for up to 6 months[2][3][2][3]
pH of Aqueous Solution
0.5% (w/v) Solution5.0 - 7.5[1]
30 mg/mL Solution4.0 - 7.5[8]

Experimental Protocols

This section details the methodologies for preparing this compound stock solutions in common laboratory solvents.

Protocol 1: Preparation of Aqueous this compound Stock Solution

This protocol is suitable for most cell culture and in vitro applications where an aqueous solution is required.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Analytical balance and weigh boats

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile water to achieve the desired final concentration. For example, to prepare a 10 mg/mL stock solution, add 10 mL of sterile water to 100 mg of this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter to the syringe and filter-sterilize the solution into a new sterile conical tube. This step is critical for removing any potential bacterial contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the antibiotic. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][3][7]

Protocol 2: Preparation of this compound Stock Solution in DMSO

This protocol is an alternative for applications where a higher concentration is needed than readily achievable in water, or for specific experimental requirements.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance and weigh boats

Procedure:

  • Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of anhydrous, sterile-filtered DMSO. Note that hygroscopic DMSO can significantly impact solubility.[2]

  • Mixing and Sonication: Tightly cap the tube and vortex. To aid dissolution, sonicate the solution in a water bath until the powder is completely dissolved.[2][3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes suitable for DMSO storage. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][3] Avoid repeated freeze-thaw cycles.

Visualizations

The following diagrams illustrate key workflows and concepts related to the preparation of this compound stock solutions.

G cluster_prep Preparation Workflow cluster_storage Storage weigh 1. Weigh Penicillin V Potassium Powder dissolve 2. Dissolve in Sterile Water weigh->dissolve vortex 3. Vortex until Fully Dissolved dissolve->vortex sterilize 4. Filter Sterilize (0.22 µm filter) vortex->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot storage_neg20 -20°C Storage (≤ 1 month) aliquot->storage_neg20 Short-term storage_neg80 -80°C Storage (≤ 6 months) aliquot->storage_neg80 Long-term

Caption: Workflow for preparing aqueous this compound stock solution.

G cluster_factors Factors Affecting Stability cluster_mitigation Mitigation Strategies penicillin This compound Stock Solution temp Temperature penicillin->temp time Time penicillin->time freeze_thaw Freeze-Thaw Cycles penicillin->freeze_thaw ph pH penicillin->ph light Light penicillin->light moisture Moisture penicillin->moisture storage_temp Store at -20°C or -80°C temp->storage_temp use_by Adhere to Use-By Dates time->use_by aliquoting Aliquot for Single Use freeze_thaw->aliquoting buffer Use Buffered Solutions ph->buffer protect_light Protect from Light light->protect_light tight_seal Use Tightly Sealed Containers moisture->tight_seal

Caption: Factors affecting stability and corresponding mitigation strategies.

References

Application Notes and Protocols: Penicillin V Potassium in Plasmid Selection for Cloning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of successfully transformed bacterial cells is a cornerstone of molecular cloning. This process typically relies on the inclusion of an antibiotic resistance gene in the plasmid vector and the corresponding antibiotic in the growth medium. While ampicillin and carbenicillin are the most commonly used antibiotics for this purpose, particularly for selecting Escherichia coli strains carrying the bla gene (encoding β-lactamase), the exploration of other β-lactam antibiotics like Penicillin V Potassium is of interest for various research and development applications.

Penicillin V, also known as phenoxymethylpenicillin, is a β-lactam antibiotic that is more acid-stable than Penicillin G, allowing for oral administration in clinical settings.[1] Its mechanism of action, like other penicillins, involves the inhibition of bacterial cell wall synthesis.[2][3][4] This is achieved by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2][5] Inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis, particularly in growing bacteria.[3][4]

These application notes provide a comprehensive overview of the theoretical application of this compound for plasmid selection in a laboratory setting, including its mechanism of action, potential advantages and disadvantages, and a detailed, albeit theoretical, protocol for its use.

Mechanism of Action and Resistance

The bactericidal activity of Penicillin V is contingent upon its ability to disrupt the integrity of the bacterial cell wall.[2][4] The core of this mechanism is the β-lactam ring, which covalently binds to the active site of PBPs, rendering them inactive.[3]

However, a prevalent mechanism of resistance to penicillin-based antibiotics is the production of β-lactamase enzymes.[2] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[2] The gene encoding β-lactamase (bla) is a common selectable marker in plasmid vectors. Expression of this gene allows transformed bacteria to survive and proliferate in a medium containing the β-lactam antibiotic.

This compound vs. Other Beta-Lactams for Plasmid Selection

While ampicillin is the standard choice for plasmid selection, this compound presents a potential alternative. A comparison of their properties is essential for understanding their respective applications.

FeatureThis compoundAmpicillinCarbenicillin
Primary Spectrum Gram-positive bacteria[3][6]Broad-spectrum (Gram-positive and some Gram-negative)[7]Broad-spectrum[8]
Resistance to β-lactamase Susceptible[2]Susceptible[8]More resistant to degradation by β-lactamase than ampicillin[8]
Stability in Media Less stable at higher temperatures and in acidic environments[8]Prone to degradation, which can lead to satellite colonies[8]More stable than ampicillin in growth media[9]
Common Lab Use Not commonly used for plasmid selectionVery common for plasmid selection[8]Used as a more stable alternative to ampicillin[8]

Note: The data for this compound's stability in common laboratory growth media at 37°C is not as extensively documented as for ampicillin and carbenicillin. Studies on reconstituted this compound for oral suspension indicate instability at room temperature (25°C) after less than 37 hours, suggesting that its stability at 37°C in growth media could be a significant limitation.[10]

Experimental Protocols

Disclaimer: The following protocols are suggested starting points for the use of this compound in plasmid selection. Optimization will be necessary for specific E. coli strains and plasmid systems.

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, deionized water

    • Sterile microcentrifuge tubes or vials

    • 0.22 µm sterile filter

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile container.

    • Dissolve the powder in sterile, deionized water to a final concentration of 50 mg/mL.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label the tubes clearly with the name of the antibiotic, concentration, and date of preparation.

    • Store the aliquots at -20°C. For short-term storage (up to two weeks), 4°C is acceptable.

Preparation of Selective Growth Media
  • Materials:

    • Luria-Bertani (LB) agar or broth

    • Autoclave

    • Water bath or incubator set to 50-55°C

    • This compound stock solution (50 mg/mL)

  • Procedure for LB Agar Plates:

    • Prepare LB agar according to the manufacturer's instructions and autoclave.

    • Cool the autoclaved agar in a 50-55°C water bath.

    • Once the agar has cooled, add the this compound stock solution to a final concentration of 50-100 µg/mL. This is a suggested starting range and may require optimization.

    • Swirl the flask gently to mix the antibiotic evenly. Avoid introducing air bubbles.

    • Pour the plates and allow them to solidify at room temperature.

    • Store the plates at 4°C, protected from light. It is recommended to use the plates within one week due to the potential instability of Penicillin V.

  • Procedure for LB Broth:

    • Prepare LB broth according to the manufacturer's instructions and autoclave.

    • Allow the broth to cool to room temperature.

    • Just before use, add the this compound stock solution to the desired final concentration (e.g., 50-100 µg/mL).

Transformation and Selection Protocol
  • Materials:

    • Competent E. coli cells

    • Plasmid DNA containing a β-lactamase resistance gene

    • LB broth (without antibiotic)

    • LB agar plates containing this compound

    • Incubator at 37°C

  • Procedure:

    • Thaw a tube of competent E. coli cells on ice.

    • Add 1-5 µL of your plasmid DNA to the competent cells.

    • Incubate the mixture on ice for 30 minutes.

    • Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.

    • Immediately return the tube to ice for 2 minutes.

    • Add 250-500 µL of pre-warmed LB broth (without antibiotic) to the cells.

    • Incubate the cells at 37°C for 1 hour with gentle shaking. This "recovery" period allows for the expression of the β-lactamase gene.

    • Plate 50-200 µL of the cell suspension onto pre-warmed LB agar plates containing this compound.

    • Incubate the plates overnight (16-18 hours) at 37°C.

    • The following day, colonies should be visible. These colonies represent cells that have been successfully transformed with the plasmid.

Visualizing the Workflow and Mechanisms

Plasmid_Selection_Workflow cluster_cloning Molecular Cloning cluster_selection Selection Plasmid Plasmid with β-lactamase Gene Transformation Transformation (Heat Shock) Plasmid->Transformation CompetentCells Competent E. coli CompetentCells->Transformation Recovery Recovery Phase (Expression of β-lactamase) Transformation->Recovery Plating Plating on Penicillin V Media Recovery->Plating Incubation Incubation at 37°C Plating->Incubation TransformedColonies Transformed Colonies Incubation->TransformedColonies NonTransformedDeath Non-Transformed Cells Die Incubation->NonTransformedDeath

Caption: Experimental workflow for plasmid selection using this compound.

Penicillin_Mechanism cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism PenV Penicillin V PBP Penicillin-Binding Proteins (PBPs) PenV->PBP Inhibits BetaLactamase β-lactamase PenV->BetaLactamase Hydrolyzed by CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to InactivePenV Inactive Penicillin V BetaLactamase->InactivePenV

Caption: Mechanism of action of Penicillin V and the β-lactamase resistance mechanism.

Conclusion

While this compound is not a standard antibiotic for plasmid selection in molecular cloning, its mechanism of action is analogous to that of ampicillin. The primary concerns for its use are its narrower spectrum of activity against Gram-negative bacteria like E. coli and its potential instability in culture media at 37°C. The provided protocols are intended as a starting point for researchers interested in exploring alternatives to commonly used selection antibiotics. Careful optimization and validation are crucial for successful implementation. For most standard cloning applications, ampicillin or the more stable carbenicillin remain the recommended choices.

References

Troubleshooting & Optimization

Technical Support Center: Penicillin V Potassium Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penicillin V Potassium (PVK) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing potency faster than expected. What are the primary factors influencing its degradation in an aqueous solution?

A1: The degradation of this compound in aqueous solutions is primarily influenced by three main factors:

  • pH: PVK is susceptible to both acid- and base-catalyzed hydrolysis. The β-lactam ring, which is crucial for its antibacterial activity, is readily opened under acidic and alkaline conditions. The rate of degradation is generally slowest in the near-neutral pH range.[1][2]

  • Temperature: The degradation of PVK is highly dependent on temperature. As with most chemical reactions, an increase in temperature accelerates the rate of degradation.[3][4] Storing solutions at lower temperatures is critical for maintaining potency.

  • Presence of Metal Ions: Certain metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and manganese (Mn²⁺), can catalyze the degradation of penicillins.[1][2] The presence of these ions in your buffer or water can significantly shorten the half-life of your PVK solution.

Q2: What is the expected kinetic order of this compound degradation in aqueous solutions?

A2: The degradation of this compound in aqueous solutions typically follows first-order kinetics or pseudo-first-order kinetics .[3][4] This means the rate of degradation is directly proportional to the concentration of PVK remaining in the solution.

Q3: I need to prepare a buffered solution of this compound for my experiment. Which type of buffer is recommended for optimal stability?

A3: While specific studies on various buffers for this compound are not abundant in the provided search results, for the structurally similar Penicillin G, citrate buffer has been shown to provide greater stability compared to phosphate buffer, sodium bicarbonate, 0.9% NaCl, and 5% glucose solutions. It is generally recommended to maintain the pH of the solution in the range where the degradation rate is at a minimum. For Penicillin G, this is around pH 7.0.

Q4: What are the major degradation products of this compound in an aqueous solution?

A4: The primary degradation pathway of Penicillin V involves the hydrolysis of the β-lactam ring. This leads to the formation of inactive products. Under acidic conditions, the main degradation product is penillic acid. In alkaline or neutral solutions, the primary degradation product is penicilloic acid. Further degradation can lead to the formation of penilloic acid and phenoxyacetic acid.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Rapid loss of PVK concentration in solution Inappropriate pH of the solution: The pH may be too acidic or too alkaline, accelerating hydrolysis.- Measure the pH of your solution. - Adjust the pH to a near-neutral range (e.g., pH 6.0-7.5) using an appropriate buffer system (e.g., citrate buffer).
Elevated storage temperature: Storing the solution at room temperature or higher will significantly increase the degradation rate.- Store all PVK solutions at refrigerated temperatures (2-8 °C) unless the experimental protocol requires otherwise. - For longer-term storage, consider freezing the solution, though freeze-thaw cycles should be minimized.
Contamination with metal ions: Your glassware or water source may contain metal ions that catalyze degradation.- Use high-purity water (e.g., deionized or distilled). - Ensure all glassware is thoroughly cleaned and rinsed to remove any potential metal ion contaminants. Consider using metal-free labware if possible.
Inconsistent results in kinetic studies Fluctuations in temperature: Even small variations in temperature during the experiment can affect the degradation rate.- Use a temperature-controlled environment (e.g., a water bath or incubator) for your kinetic studies. - Monitor and record the temperature throughout the experiment.
Changes in pH during the experiment: The degradation products of PVK can alter the pH of unbuffered solutions, which in turn affects the degradation rate.- Use a buffer with sufficient capacity to maintain a constant pH throughout the experiment.
Inaccurate analytical measurements: Issues with the analytical method (e.g., HPLC) can lead to erroneous concentration readings.- Validate your analytical method for specificity, linearity, accuracy, and precision. - Run a system suitability test before each analytical run. - Prepare fresh calibration standards for each analysis.
Unexpected peaks in HPLC chromatogram Formation of degradation products: The new peaks are likely the degradation products of PVK.- Identify the degradation products by comparing their retention times with known standards or by using mass spectrometry (MS) detection.
Contamination of the sample or mobile phase: Impurities in the solvent or reagents can appear as extraneous peaks.- Use HPLC-grade solvents and high-purity reagents. - Filter all solutions before injection into the HPLC system.

Quantitative Data on Degradation Kinetics

The degradation of this compound in aqueous solutions is significantly influenced by temperature and pH. The following tables summarize the available quantitative data on its degradation kinetics.

Table 1: First-Order Degradation Rate Constants (k) of this compound at Various Temperatures (Reconstituted in Distilled Water)

Temperature (°C)Degradation Rate Constant (k) (hours⁻¹)Time to Reach 90% of Label Claim (hours)
40.00164275.6
250.0126335.7
410.060837.9
600.21542.3
750.47381.1

Data adapted from a study on the stability of reconstituted PVK in plastic oral syringes.[3][4]

Table 2: Pseudo-First-Order Degradation Rate Constants (k) of Penicillin during Hydrothermal Treatment at Different pH Values and Temperatures

pHTemperature (°C)Degradation Rate Constant (k) (min⁻¹)
4800.0908
900.1245
1000.1603
7800.0011
900.0022
1000.0039
10800.0215
900.0333
1000.0485

Data adapted from a study on the hydrothermal treatment of penicillin.[1][2] Note that this study refers to "penicillin," and while the principles are applicable, the exact values for this compound may vary slightly.

Experimental Protocols

Protocol 1: Determination of this compound Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying the degradation of this compound in an aqueous solution.

1. Materials and Reagents:

  • This compound reference standard

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Ortho-phosphoric acid or potassium hydroxide for pH adjustment

  • Appropriate buffer salts (e.g., citrate)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Mobile Phase:

  • A common mobile phase consists of a mixture of an aqueous buffer and organic solvents. An example is a mixture of acetonitrile, methanol, and 0.01 M potassium phosphate monobasic buffer (e.g., in a ratio of 21:4:75 v/v/v).[5]

  • The pH of the aqueous buffer component should be adjusted to a suitable value (e.g., 3.5) using an acid or base.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Preparation of Standard Solutions:

  • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range of the samples.

5. Sample Preparation and Analysis:

  • Prepare your this compound aqueous solutions for the kinetic study in the desired buffers and at the desired concentrations.

  • At specified time intervals, withdraw an aliquot of the sample.

  • Dilute the sample aliquot with the mobile phase to a concentration that falls within the range of the calibration standards.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the prepared sample into the HPLC system.

6. Chromatographic Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: As prepared in step 3

  • Flow Rate: Typically 1.0 mL/min

  • Detection Wavelength: 225 nm or 254 nm[5][6]

  • Injection Volume: Typically 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25 °C)

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in your samples at each time point by interpolating their peak areas from the calibration curve.

  • To determine the first-order degradation rate constant (k), plot the natural logarithm of the concentration of this compound (ln[PVK]) versus time. The slope of the resulting linear regression will be equal to -k.

Visualizations

Degradation_Pathway PVK This compound Penicilloic_Acid Penicilloic Acid (Inactive) PVK->Penicilloic_Acid  β-lactamase or  Alkaline/Neutral Hydrolysis Penillic_Acid Penillic Acid (Inactive) PVK->Penillic_Acid  Acid Hydrolysis Phenoxyacetic_Acid Phenoxyacetic Acid Penicilloic_Acid->Phenoxyacetic_Acid Further Degradation

Caption: Major degradation pathways of this compound in aqueous solutions.

Experimental_Workflow cluster_prep Preparation cluster_kinetic_study Kinetic Study cluster_analysis Analysis cluster_data_processing Data Processing A Prepare PVK Solution (Aqueous Buffer) C Incubate at Constant Temperature A->C B Prepare HPLC Mobile Phase and Standards F Inject into HPLC and Acquire Data B->F D Withdraw Aliquots at Timed Intervals C->D E Dilute and Filter Sample Aliquots D->E E->F G Quantify PVK Concentration F->G H Plot ln[PVK] vs. Time G->H I Determine Degradation Rate Constant (k) H->I

Caption: Experimental workflow for determining the degradation kinetics of PVK.

References

factors affecting Penicillin V Potassium stability in laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Penicillin V Potassium in a laboratory setting. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My reconstituted this compound solution is degrading faster than expected. What are the common causes?

A1: Rapid degradation of this compound in solution is most commonly attributed to improper storage temperature, suboptimal pH, or exposure to incompatible substances. Degradation typically follows a first-order kinetic process.[1][2][3]

  • Temperature: Storing the solution at room temperature (25°C) can lead to significant potency loss in under 37 hours.[2][3]

  • pH: The β-lactam ring in the penicillin structure is highly susceptible to hydrolysis under both acidic and alkaline conditions. Stability is greatest in neutral pH environments.[4][5]

  • Incompatibilities: The presence of certain metal ions, oxidizing agents, or acids can catalyze degradation.[4][6]

Q2: What are the optimal storage temperatures for this compound?

A2: Optimal storage temperature depends on the physical state (solid vs. reconstituted solution) and the desired storage duration.

  • Solid Powder: The solid form should be stored in a tight container, protected from moisture, in an inert atmosphere at 2-8°C.[6][7] It is known to be hygroscopic, meaning it absorbs moisture from the air, which can accelerate degradation.[6][7]

  • Reconstituted Solution (Short-term): For routine use, refrigeration at 4°C is recommended. At this temperature, a reconstituted solution can maintain at least 90% of its potency for approximately 11.5 days.[2][3]

  • Reconstituted Solution (Long-term): For storage longer than two weeks, freezing is effective. Solutions stored at -10°C to -20°C can retain at least 90% of their activity for 50 to 60 days.[1]

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is most stable in solutions with a neutral pH (approximately 6.0-7.5).[4][5][8] Both acidic and alkaline conditions significantly accelerate hydrolytic degradation. The rate of degradation is much faster at pH 4 and pH 10 than at pH 7.[4][5] Unbuffered solutions are particularly problematic, as the degradation process itself can alter the pH, leading to a feedback loop of accelerated decomposition.[9]

Q4: I repackaged my reconstituted solution into plastic syringes for easier use, but it seems unstable. Is this expected?

A4: Yes, this is a known issue. Stability data provided by manufacturers for the original bulk container should not be applied to solutions repackaged into other containers, such as plastic oral syringes.[2][3] Studies have shown that repackaging can adversely affect the stability and shorten the shelf life of the drug compared to storage in the original glass vial.[2][3]

Q5: What substances are known to be incompatible with this compound?

A5: this compound is incompatible with a wide range of substances that can cause degradation or inactivation.[6] These include:

  • Acids and Alkalis

  • Oxidizing agents

  • Heavy metal ions (e.g., copper, lead, zinc, mercury)[4][6]

  • Glycerol

  • Thiomersal

  • Alcohols (e.g., cetostearyl alcohol)

  • Many ionic and non-ionic surface-active agents

  • Compounds leached from vulcanized rubber[6]

Data Summary Tables

Table 1: Stability of Reconstituted this compound Solution at Various Temperatures

Storage Temperature (°C)Time to Reach 90% PotencyDegradation KineticsCitation(s)
25°C (Room Temp)< 37 hoursFirst-Order[2][3]
4°C (Refrigerated)~11.5 daysFirst-Order[2][3]
-10°C (Frozen)> 60 daysFirst-Order[1]
-20°C (Frozen)> 60 daysFirst-Order[1]

Table 2: Relative Degradation Rate of Penicillin at Different pH Values

pH ConditionRelative Degradation RateCitation(s)
Acidic (pH 4)Very High[4][5]
Neutral (pH 7)Minimum / Lowest[4][5][8]
Alkaline (pH 10)High[4][5]

Experimental Protocols

Protocol 1: General Stability Testing of Reconstituted this compound

This protocol outlines a method for assessing the stability of a lab-prepared this compound solution.

  • Reconstitution: Prepare the solution by reconstituting this compound powder with the appropriate solvent (e.g., distilled water) to a known concentration (e.g., 125 mg/mL), as specified by the manufacturer or experimental design.[2][3]

  • Aliquoting: Dispense precise volumes (e.g., 5 mL) of the reconstituted solution into appropriate storage containers (e.g., amber glass vials or the specific container type being tested).[1]

  • Storage: Store the aliquots under controlled environmental conditions. This includes specific temperatures (e.g., 25°C, 4°C, -20°C) and protection from light.[2][3]

  • Sampling: At predetermined time intervals (e.g., 0, 24, 48, 96 hours for room temperature; 0, 2, 5, 7, 14 days for refrigerated), remove a sample for analysis.

  • Assay: Determine the concentration of active this compound remaining in the sample using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[10]

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the time required to reach a specific potency threshold (e.g., 90% of the initial concentration).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Assay

This is an example of an HPLC method for quantifying this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile, and glacial acetic acid in a 500:500:5.75 ratio.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at a wavelength of 254 nm.[11]

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare the sample solution by diluting the stored aliquot with the mobile phase to a concentration within the standard curve's linear range.

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.

Visual Guides

Stability_Troubleshooting_Workflow cluster_solid Solid Form Issues cluster_solution Solution Form Issues start Issue: Unexpected Degradation Observed check_form Is the sample in solid or solution form? start->check_form solid_humidity Check for high humidity. Is storage container sealed? check_form->solid_humidity Solid solution_temp Verify storage temperature. (Refrigerate or Freeze) check_form->solution_temp Solution solid_temp Verify storage temperature (Recommended: 2-8°C). solid_humidity->solid_temp solid_resolve Action: Store in a desiccator or tightly sealed container in a refrigerator. solid_temp->solid_resolve solution_ph Check solution pH. Is it neutral (6.0-7.5)? solution_temp->solution_ph solution_container Review storage container. (Avoid plastic syringes for long-term storage) solution_ph->solution_container solution_contaminants Check for contaminants (e.g., metal ions, incompatible buffers). solution_container->solution_contaminants solution_resolve Action: Adjust storage conditions, use appropriate buffers/containers, and ensure purity. solution_contaminants->solution_resolve

Caption: Troubleshooting workflow for this compound degradation.

Factors_Affecting_Stability center Penicillin V K+ Stability temp Temperature center->temp ph pH center->ph humidity Humidity (Solid Form) center->humidity light Light Exposure center->light incompat Incompatible Substances center->incompat container Storage Container center->container

References

Technical Support Center: Optimizing Penicillin V Potassium for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Penicillin V Potassium in in vitro settings. Below, you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro experiments?

A1: The optimal concentration of this compound is highly dependent on the specific bacterial strain and the nature of the experiment. For antimicrobial susceptibility testing, it is advisable to test a range of concentrations based on known Minimum Inhibitory Concentration (MIC) values. For many susceptible Gram-positive bacteria, such as Streptococcus species, effective concentrations can be quite low, often in the range of 0.004 to 0.063 mg/L[1]. For initial experiments, a broad range covering several orders of magnitude (e.g., 0.001 mg/L to 10 mg/L) is recommended to determine the effective concentration for your specific strain.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is freely soluble in water, making it the preferred solvent for stock solutions[1][2]. It is also soluble in methanol and dimethyl sulfoxide (DMSO)[1][2]. However, some sources indicate it is insoluble in fresh DMSO, so water is the most reliable choice[3]. To prepare a stock solution, dissolve this compound powder in sterile, purified water to a concentration of 1-10 mg/mL. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath[4][5]. After dissolution, sterilize the stock solution by filtering it through a 0.22 µm filter.

Q3: How should I store this compound stock solutions and what is their stability?

A3: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months[4][5]. Once thawed, a reconstituted aqueous solution of this compound is stable for approximately 11.5 days when stored at 4°C[6][7]. At room temperature (25°C), it is unstable and degrades in less than 37 hours[6][7].

Q4: Is this compound cytotoxic to mammalian cells?

A4: this compound exhibits low cytotoxicity towards mammalian cells at standard antibacterial concentrations[8]. This is because its mechanism of action targets the synthesis of the bacterial cell wall, a structure not present in mammalian cells[9][10]. It is a common component of cell culture media, often in the form of Penicillin-Streptomycin, to prevent bacterial contamination[8][11]. However, at very high concentrations, off-target effects could potentially occur. If your experiment involves mammalian cell lines, it is always good practice to include a vehicle control and a range of this compound concentrations to assess any potential impact on cell viability.

Troubleshooting Guide

Q1: I am observing precipitation of this compound in my cell culture medium. What could be the cause?

A1: Precipitation can occur for several reasons. Firstly, ensure that the final concentration of any solvent used to dissolve the this compound (if not water) is compatible with your culture medium and does not exceed recommended limits (typically <0.5% for DMSO). Secondly, high concentrations of this compound may exceed its solubility limit in the complex environment of the culture medium. Consider preparing a more dilute stock solution or adding the stock solution to the medium slowly while mixing. Incompatibility with other components in the medium, such as heavy metal ions, can also lead to precipitation[1].

Q2: My MIC results for this compound are inconsistent between experiments. What are the potential reasons?

A2: Inconsistent MIC values can stem from several factors:

  • Inoculum Size: The density of the bacterial culture used for inoculation is critical. Ensure you are using a standardized inoculum, typically prepared to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Instability: As a β-lactam antibiotic, Penicillin V can degrade during the incubation period, especially if the incubation time is prolonged[12]. This can lead to an overestimation of the MIC.

  • β-Lactamase Production: If the bacterial strain you are testing produces β-lactamase enzymes, it will degrade the Penicillin V, leading to variable and higher MIC values[10][12].

  • Growth Medium: The composition of the broth or agar can influence the activity of the antibiotic. Use a standardized medium such as Mueller-Hinton Broth or Agar for susceptibility testing.

Q3: I am not seeing any effect of this compound on my target bacteria. What should I check?

A3: If this compound appears to be inactive, consider the following:

  • Bacterial Resistance: The bacterial strain may be resistant to penicillin. This is common in bacteria that produce β-lactamase or have altered penicillin-binding proteins (PBPs)[10].

  • Gram-Negative Bacteria: Penicillin V is most effective against Gram-positive bacteria. Gram-negative bacteria have an outer membrane that can prevent the antibiotic from reaching its target PBPs in the cell wall[10][13].

  • Compound Degradation: Ensure that your stock solution has been stored correctly and has not expired. As mentioned, Penicillin V is unstable at room temperature[6][7]. Prepare fresh working solutions from a properly stored stock for each experiment.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacteria

Bacterial SpeciesMIC Range (mg/L)Notes
Streptococcus spp.0.004 - 0.008[1][14][15]Highly susceptible.
Staphylococcus aureus0.016[1][14]For penicillin-sensitive strains.
Clostridium difficileMIC90 of 8[1][14][15]Higher concentrations may be required.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a specific bacterial strain.

1. Preparation of Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water).

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB).

  • Bacterial culture in the logarithmic growth phase.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Spectrophotometer.

2. Preparation of Bacterial Inoculum:

  • From an overnight culture, inoculate fresh MHB and incubate until it reaches the logarithmic growth phase.

  • Adjust the bacterial suspension with sterile saline or MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10^6 CFU/mL.

3. Serial Dilution of this compound:

  • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate row.

  • Add 200 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

  • Well 11 will serve as a positive control for bacterial growth (no antibiotic), and well 12 will be a negative control (no bacteria).

4. Inoculation and Incubation:

  • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be approximately 110 µL, and the final bacterial concentration will be around 5 x 10^5 CFU/mL.

  • Add 10 µL of sterile MHB to well 12.

  • Seal the plate and incubate at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

  • Optionally, the optical density at 600 nm (OD600) can be read using a microplate reader to quantify bacterial growth.

Mandatory Visualizations

Experimental_Workflow_for_MIC_Determination Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Penicillin V Stock Solution D Perform 2-Fold Serial Dilution of Penicillin V in 96-Well Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum B->C E Inoculate Wells with Bacterial Suspension C->E D->E G Incubate Plate (37°C, 18-24h) E->G F Include Growth & Sterility Controls F->G H Read Results Visually or with Plate Reader G->H I Determine MIC Value H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Penicillin_Mechanism_of_Action Penicillin V Mechanism of Action cluster_bacterium Gram-Positive Bacterium PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan Peptidoglycan Synthesis CellWall Stable Cell Wall PBP->CellWall Inhibition of Cross-linking Peptidoglycan->CellWall Cross-linking by PBPs WeakWall Weakened Cell Wall CellWall->WeakWall leads to PenV Penicillin V PenV->PBP Binds to & Inhibits Lysis Cell Lysis & Death WeakWall->Lysis causes

Caption: Penicillin V inhibits bacterial cell wall synthesis, leading to cell lysis.

References

Technical Support Center: Analysis of Penicillin V Potassium and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Penicillin V Potassium (PVK) degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation products of this compound include penicilloic acid, penilloic acid, and phenoxyacetic acid. The formation of these products is influenced by factors such as pH, temperature, and the presence of enzymes like β-lactamase.

Q2: What are the common analytical techniques used to identify and quantify this compound and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying this compound and its degradation products. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS) is also employed for the identification and structural elucidation of these compounds.

Q3: What are the typical stress conditions used in forced degradation studies of this compound?

A3: Forced degradation studies for this compound typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to predict its degradation pathways and to develop stability-indicating analytical methods.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.

Problem Possible Cause(s) Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Extraneous column effects.- Optimize the mobile phase pH to suppress silanol interactions. - Reduce the sample concentration or injection volume. - Ensure proper column packing and connections.
Poor Resolution - Inappropriate mobile phase composition. - Column degradation. - Flow rate is too high.- Adjust the organic-to-aqueous ratio in the mobile phase. - Replace the column with a new one. - Optimize the flow rate to improve separation.
Ghost Peaks - Contaminated mobile phase or glassware. - Carryover from previous injections.- Use high-purity solvents and thoroughly clean all glassware. - Implement a robust needle wash protocol and inject a blank solvent between samples.
Baseline Drift - Column temperature fluctuations. - Incomplete column equilibration. - Contaminated detector flow cell.- Use a column oven to maintain a stable temperature. - Ensure the column is fully equilibrated with the mobile phase before analysis. - Flush the detector flow cell with a strong solvent.
Irreproducible Retention Times - Inconsistent mobile phase preparation. - Fluctuations in pump flow rate. - Air bubbles in the system.- Prepare the mobile phase fresh daily and ensure accurate measurements. - Check the pump for leaks and ensure consistent performance. - Degas the mobile phase and purge the system to remove air bubbles.

Experimental Protocols

Forced Degradation Studies

This protocol outlines the conditions for inducing the degradation of this compound.

Stress Condition Procedure
Acid Degradation Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
Alkaline Degradation Dissolve this compound in 0.1 M NaOH and keep at room temperature for 10 minutes.
Oxidative Degradation Dissolve this compound in 3% H₂O₂ and keep at room temperature for 15 minutes.
Thermal Degradation Expose solid this compound to 105°C for 24 hours.
Photolytic Degradation Expose a solution of this compound to UV light (254 nm) for 24 hours.
Quantitative Data from Forced Degradation Studies

The following table summarizes the degradation of phenoxymethylpenicillin under various stress conditions.

Stress Condition% Degradation of Phenoxymethylpenicillin
Acid Degradation15.5%
Alkali Degradation34.3%
Peroxide Degradation34.3%
Thermal Degradation1.3%

(Data adapted from a study on phenoxymethylpenicillin tablets)

Stability-Indicating HPLC Method

This method is designed to separate this compound from its degradation products.

Parameter Specification
Column Reversed-phase C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:0.01 M Potassium Phosphate Monobasic (pH adjusted to 3.5) in a ratio of 21:4:75 (v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30°C

Visualizations

This compound Degradation Pathway

The following diagram illustrates the major degradation pathways of this compound.

G PenV This compound Penicilloic Penicilloic Acid PenV->Penicilloic Hydrolysis (β-lactam ring opening) Penilloic Penilloic Acid Penicilloic->Penilloic Decarboxylation Phenoxyacetic Phenoxyacetic Acid Penicilloic->Phenoxyacetic Further Hydrolysis

Caption: Major degradation pathways of this compound.

Experimental Workflow for Degradation Product Analysis

This workflow outlines the steps for analyzing the degradation products of this compound.

G cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Stress DegradedSample Stressed Sample Acid->DegradedSample Alkali Alkaline Stress Alkali->DegradedSample Oxidative Oxidative Stress Oxidative->DegradedSample Thermal Thermal Stress Thermal->DegradedSample Photolytic Photolytic Stress Photolytic->DegradedSample HPLC HPLC-UV Analysis Data Data Interpretation HPLC->Data LCMS LC-MS for Identification LCMS->Data PenVK This compound Sample PenVK->Acid PenVK->Alkali PenVK->Oxidative PenVK->Thermal PenVK->Photolytic DegradedSample->HPLC DegradedSample->LCMS

Caption: Workflow for forced degradation and analysis.

Technical Support Center: Penicillin V Potassium Potency in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penicillin V Potassium (PVK). The information addresses common challenges encountered during long-term stability studies and other experiments requiring consistent potency.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the potency of this compound during long-term storage?

A1: The main factors influencing this compound potency are temperature, humidity, and light exposure. For reconstituted solutions, temperature is the most critical factor, with refrigeration being essential for maintaining stability.[1][2][3][4] The pH of the solution also plays a significant role in the stability of this compound.

Q2: What is the expected shelf-life of reconstituted this compound solution?

A2: Reconstituted this compound oral solution should be stored in a refrigerator and is typically stable for up to 14 days.[1][2] After this period, any unused portion should be discarded to ensure efficacy and safety.[1][2] Storage at room temperature drastically reduces its stability, with significant degradation occurring in less than 37 hours.[3][4]

Q3: How should solid this compound be stored for long-term studies?

A3: Solid this compound should be stored in tightly sealed containers in a cool, dry, and dark place to protect it from environmental extremes.[5][6] It is crucial to avoid storage in humid environments, such as bathrooms.[1][2] Following the manufacturer's storage and handling recommendations is essential for maintaining its long-term potency.[5]

Q4: What are the common degradation products of this compound?

A4: The primary degradation pathway for this compound involves the hydrolysis of the β-lactam ring, which leads to the formation of inactive penicilloic acid.[7] Other potential impurities that may be present or form over time include phenoxyacetic acid and p-hydroxypenicillin V.[8]

Troubleshooting Guides

Q1: My this compound potency is declining more rapidly than expected in my long-term study. What are the potential causes and how can I troubleshoot this?

A1: Unexpectedly rapid degradation of this compound can be attributed to several factors. Here is a step-by-step guide to troubleshoot the issue:

  • Verify Storage Conditions:

    • Temperature: Ensure that the storage temperature has been consistently maintained within the recommended range. For reconstituted solutions, this means refrigeration at approximately 4°C.[3][4] For solid forms, ensure it is stored at a controlled room temperature.

    • Humidity: Check for any exposure to moisture. The container should be tightly sealed.[5][6]

    • Light: Confirm that the samples have been protected from light, as photodegradation can occur.[7]

  • Evaluate the Formulation:

    • pH of Solution: If you are working with a solution, the pH should be maintained between 4.0 and 7.5.[9] Deviations from this range can accelerate hydrolysis.

    • Excipient Interactions: Consider potential interactions with other components in your formulation that could be catalyzing degradation.

  • Review Analytical Method:

    • Method Validation: Ensure your analytical method, such as HPLC, is validated for stability indicating. The method should be able to separate the intact drug from its degradation products.[10][11]

    • Sample Preparation: Review your sample preparation procedure to ensure that the analyte is not degrading during the process.

The following diagram illustrates a logical workflow for troubleshooting potency issues:

G start Start: Unexpected Potency Loss check_storage Verify Storage Conditions (Temp, Humidity, Light) start->check_storage storage_ok Storage Conditions OK? check_storage->storage_ok correct_storage Correct Storage Conditions and Re-test storage_ok->correct_storage No eval_formulation Evaluate Formulation (pH, Excipients) storage_ok->eval_formulation Yes correct_storage->check_storage formulation_ok Formulation OK? eval_formulation->formulation_ok reformulate Reformulate and Conduct Compatibility Studies formulation_ok->reformulate No review_analytical Review Analytical Method (Validation, Sample Prep) formulation_ok->review_analytical Yes reformulate->eval_formulation analytical_ok Method Validated? review_analytical->analytical_ok validate_method Validate/Re-validate Analytical Method analytical_ok->validate_method No end Identify Root Cause analytical_ok->end Yes validate_method->review_analytical G PVK This compound (Active) Hydrolysis Hydrolysis (H₂O, pH, Temp) PVK->Hydrolysis β-lactam ring cleavage PenicilloicAcid Penicilloic Acid (Inactive) Hydrolysis->PenicilloicAcid G start Start: Reconstitute PVK aliquot Aliquot into Storage Containers start->aliquot storage Store at Different Conditions (e.g., 4°C and 25°C, protected from light) aliquot->storage sampling Withdraw Samples at Pre-defined Time Points storage->sampling hplc Assay by Stability-Indicating HPLC Method sampling->hplc analysis Calculate Potency vs. Time hplc->analysis end End: Determine Degradation Rate analysis->end

References

effect of pH and temperature on Penicillin V Potassium stability in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Penicillin V Potassium (PVK) in buffer solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in buffer solutions?

A1: The stability of this compound is primarily affected by the pH of the solution and the storage temperature. The type of buffer used can also play a significant role. Degradation of the penicillin molecule, specifically the hydrolysis of the β-lactam ring, is the main cause of instability.

Q2: What is the optimal pH range for this compound stability?

A2: this compound is most stable in the neutral pH range, generally between pH 6.5 and 7.5.[1] Stability decreases significantly in both acidic and alkaline conditions.[2][3] The degradation kinetics often follow a V-shaped curve when plotting the degradation rate constant against pH, with the minimum degradation observed around pH 7.0.[3][4]

Q3: How does temperature affect the stability of this compound?

A3: The degradation of this compound is accelerated at higher temperatures.[4][5] The degradation process typically follows first-order kinetics.[4][5] For reconstituted oral solutions, storage at refrigerated temperatures (around 4°C) is recommended to maintain potency.[4][5] At room temperature (25°C), significant degradation can occur in less than two days.[4][5]

Q4: Which buffer system is recommended for stability studies of this compound?

A4: Studies on the closely related Penicillin G have shown that citrate buffers offer superior stability compared to phosphate, acetate, or sodium bicarbonate buffers.[3][4] It is also recommended to use a sufficient buffer concentration, with a molar ratio of buffer to penicillin greater than 0.75 providing better stability.[4][6]

Troubleshooting Guide

Issue 1: My this compound solution is degrading faster than expected.

  • Potential Cause 1: Incorrect pH. The pH of your buffer solution may be outside the optimal range of 6.5-7.5.

    • Solution: Verify the pH of your buffer solution using a calibrated pH meter. Adjust the pH as necessary. Ensure the buffer has sufficient capacity to resist pH changes as the penicillin degrades, which can produce acidic byproducts.[7]

  • Potential Cause 2: High Storage Temperature. The solution may be stored at a temperature that is too high.

    • Solution: Store this compound solutions at refrigerated temperatures (e.g., 4°C) to slow down the degradation rate.[4][5] Avoid leaving solutions at room temperature for extended periods.

  • Potential Cause 3: Inappropriate Buffer System. The chosen buffer may not be optimal for penicillin stability.

    • Solution: Consider using a citrate buffer, which has been shown to provide better stability for penicillins compared to other common laboratory buffers.[3][4]

Issue 2: I am observing precipitation in my this compound buffer solution.

  • Potential Cause: The concentration of this compound may exceed its solubility in the chosen buffer system at the storage temperature.

    • Solution: Ensure that the concentration of this compound is within its solubility limits for the specific buffer and temperature you are using. You may need to gently warm the solution during preparation to ensure complete dissolution, then cool it to the desired storage temperature. Always prepare fresh solutions for optimal results.[8]

Issue 3: My analytical results for this compound concentration are inconsistent.

  • Potential Cause 1: Inadequate Analytical Method. The analytical method may not be stability-indicating, meaning it cannot distinguish between the intact drug and its degradation products.

    • Solution: Utilize a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), for accurate quantification.[9][10]

  • Potential Cause 2: Sample Handling and Storage. Degradation may be occurring during sample preparation or analysis.

    • Solution: Prepare samples for analysis immediately before injection into the analytical system. If storage is necessary, keep samples at a low temperature (e.g., 4°C) for a short period.

Data on Penicillin Stability

The following tables summarize the degradation rate constants (k) for Penicillin G, a structurally similar compound to Penicillin V, in citrate buffer at various pH values and temperatures. This data is adapted from studies on Penicillin G and serves as a valuable reference for understanding the stability profile of Penicillin V. The degradation follows first-order kinetics.

Table 1: Effect of pH on the Degradation Rate Constant (k) of Penicillin G in Citrate Buffer at 37°C

pHDegradation Rate Constant (k) x 10⁻⁴ (h⁻¹)
4.054.0 ± 0.90
5.07.35 ± 0.094
6.00.891 ± 0.012
7.0Data not provided, but noted as the most stable pH
7.5Data not provided, but stability decreases beyond this point
9.0Degradation rate increases significantly
10.0Degradation rate is high

Data extracted from Lu et al., 2008.[4][6]

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Penicillin G in Citrate Buffer

Temperature (°C)pHDegradation Rate Constant (k) x 10⁻⁴ (h⁻¹)
54.054.0 ± 0.90
55.07.35 ± 0.094
56.00.891 ± 0.012
154.0151 ± 2.6
155.020.3 ± 0.31
156.02.52 ± 0.035
254.0385 ± 6.4
255.052.1 ± 0.83
256.06.51 ± 0.098
374.0978 ± 16
375.0132 ± 2.2
376.016.5 ± 0.25
504.02450 ± 41
505.0330 ± 5.4
506.041.3 ± 0.65

Data extracted from Lu et al., 2008.[4][6]

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions

This protocol describes the preparation of citrate buffer, which is recommended for enhanced stability of this compound.

  • Prepare a stock solution of 0.1 M citric acid.

  • Prepare a stock solution of 0.1 M sodium citrate.

  • Mix the stock solutions in appropriate ratios to achieve the desired pH. Use a calibrated pH meter to monitor the pH during mixing.

  • Sterilize the buffer solution by filtration through a 0.22 µm filter.

  • Store the buffer solution at 4°C until use.

Protocol 2: Stability Study of this compound

This protocol outlines a typical experimental workflow for assessing the stability of this compound in a buffer solution.

  • Prepare a stock solution of this compound in the desired buffer at a known concentration.

  • Aliquot the solution into several sealed vials to prevent evaporation.

  • Store the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time intervals , withdraw a vial from each temperature condition.

  • Immediately analyze the sample for the concentration of this compound using a validated stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Determine the degradation rate constant (k) by plotting the natural logarithm of the percentage remaining versus time. The slope of the line will be equal to -k.

Protocol 3: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method suitable for stability studies. Method optimization and validation are crucial.

  • Chromatographic Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 0.01 M potassium phosphate monobasic). A common ratio is 21:4:75 (v/v/v).[11] The mobile phase composition may need to be adjusted to achieve optimal separation from degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 225 nm.[11]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Internal Standard: Sulfadimethoxine can be used as an internal standard for improved accuracy.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_buffer Prepare Buffer Solution prep_pvk Prepare PVK Stock Solution prep_buffer->prep_pvk aliquot Aliquot into Vials prep_pvk->aliquot storage Store at Different Temperatures aliquot->storage sampling Sample at Time Intervals storage->sampling hplc HPLC Analysis sampling->hplc data_proc Data Processing hplc->data_proc calc_k Calculate Degradation Rate (k) data_proc->calc_k

Caption: Experimental workflow for a this compound stability study.

degradation_pathway cluster_acid Acidic Conditions (e.g., pH < 4) cluster_alkaline Alkaline Conditions (e.g., pH > 8) penicillin_v Penicillin V penillic_acid Penillic Acid penicillin_v->penillic_acid H⁺ penicilloic_acid_alkaline Penicilloic Acid penicillin_v->penicilloic_acid_alkaline OH⁻ penicilloic_acid_acid Penicilloic Acid penillic_acid->penicilloic_acid_acid

Caption: Simplified degradation pathway of Penicillin V under acidic and alkaline conditions.

References

Technical Support Center: Strategies to Minimize Penicillin V Potassium Hydrolysis in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Penicillin V Potassium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the hydrolysis of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the β-lactam ring. This process leads to the formation of inactive penicilloic acid as the major degradation product. This reaction is catalyzed by both acidic and basic conditions and is also influenced by temperature.

Q2: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH. It is most stable in the pH range of 6.0 to 7.0.[1] Under both acidic (pH below 6.0) and alkaline (pH above 7.0) conditions, the rate of hydrolysis increases significantly.[2] Acid-catalyzed hydrolysis is generally faster than alkaline-catalyzed hydrolysis.

Q3: What is the effect of temperature on the stability of this compound solutions?

Higher temperatures accelerate the degradation of this compound. For optimal stability, reconstituted oral solutions of this compound should be stored under refrigeration (e.g., 4°C).[3][4] At room temperature (25°C), the degradation is significantly faster, and at elevated temperatures, the compound degrades rapidly.[3][4] The degradation process follows first-order kinetics.[3][4]

Q4: What are the major degradation products of this compound?

Under hydrolytic conditions (acidic and basic), the primary degradation product is penicilloic acid. Other potential degradation products that can form under various stress conditions (e.g., oxidation, photolysis) include penilloic acid and phenoxyacetic acid.

Troubleshooting Guide

Issue 1: Rapid loss of potency in my this compound solution.

Possible Cause Troubleshooting Step
Incorrect pH of the solution Measure the pH of your solution. Adjust the pH to the optimal range of 6.0-7.0 using appropriate buffers (e.g., phosphate buffer).
High storage temperature Store your this compound solutions at refrigerated temperatures (2-8°C) and protect them from light.[3][4] Avoid leaving solutions at room temperature for extended periods.
Contamination with β-lactamases Ensure all glassware and equipment are sterile. Use high-purity water and reagents to prepare your solutions. If microbial contamination is suspected, filter-sterilize the solution.

Issue 2: Unexpected peaks in HPLC analysis.

Possible Cause Troubleshooting Step
Degradation of this compound The unexpected peaks are likely degradation products. Compare the retention times of the unknown peaks with those of known this compound degradation product standards, if available.
Non-specific degradation If you are performing forced degradation studies, the stress conditions might be too harsh, leading to secondary degradation products. Reduce the concentration of the stressor (acid, base, oxidizing agent) or the duration of exposure. The goal is to achieve 5-20% degradation.[5]
Interaction with excipients or other components If your formulation contains other components, they might be interacting with this compound or degrading themselves. Analyze a placebo formulation (without this compound) under the same conditions to identify any peaks originating from the excipients.

Quantitative Data on this compound Degradation

The degradation of this compound follows pseudo-first-order kinetics. The rate of degradation is highly dependent on pH and temperature.

pH Temperature (°C) Rate Constant (k) Reference
41000.1603 min⁻¹[2]
71000.0039 min⁻¹[2]
101000.0485 min⁻¹[2]
Not Specified4Time to 90% of label claim: 11.5 days[3][4]
Not Specified25Unstable after less than 37 hours[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Stability Testing

This protocol outlines the preparation of a buffered this compound solution for use in stability studies.

Materials:

  • This compound powder

  • Potassium phosphate monobasic (for buffer)

  • Sodium hydroxide (for pH adjustment)

  • High-purity water (HPLC grade)

  • Volumetric flasks

  • pH meter

Procedure:

  • Prepare the buffer: To prepare a 0.01 M potassium phosphate monobasic buffer, dissolve the appropriate amount of potassium phosphate monobasic in high-purity water.

  • Dissolve this compound: Accurately weigh the required amount of this compound powder and dissolve it in a portion of the prepared buffer in a volumetric flask.

  • Adjust pH: Adjust the pH of the solution to the desired level (e.g., 6.5 for optimal stability) using a small amount of sodium hydroxide solution while monitoring with a calibrated pH meter.

  • Final Volume: Bring the solution to the final volume with the buffer and mix thoroughly.

  • Storage: Store the solution in a tightly sealed, light-protected container at the desired temperature (e.g., 4°C or 25°C).

Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products

This method is designed to separate this compound from its major degradation products.

Chromatographic Conditions:

  • Column: Octadecyl silane (C18) reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.01 M potassium phosphate monobasic buffer (e.g., in a ratio of 21:4:75 v/v/v).[6] The pH of the aqueous phase should be adjusted to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 225 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare the mobile phase: Prepare the mobile phase according to the specified ratio and degas it before use.

  • Prepare Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration.

  • Prepare Sample Solution: Dilute the this compound solution from the stability study with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area with that of the standard solution. Degradation can be calculated as the percentage loss of the initial concentration.

Visualizations

Hydrolysis_Pathway PenV This compound PenicilloicAcid Penicilloic Acid (Inactive) PenV->PenicilloicAcid Hydrolysis (H₂O, H⁺/OH⁻) PhenoxyaceticAcid Phenoxyacetic Acid PenV->PhenoxyaceticAcid Side Chain Cleavage PenilloicAcid Penilloic Acid PenicilloicAcid->PenilloicAcid Further Degradation Experimental_Workflow cluster_prep Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_data Data Interpretation PrepSolution Prepare Buffered Penicillin V Solution (pH 6.0-7.0) StoreSamples Store Samples at Controlled Temperatures (e.g., 4°C, 25°C) PrepSolution->StoreSamples WithdrawSamples Withdraw Samples at Predetermined Time Points StoreSamples->WithdrawSamples HPLC Analyze Samples by Stability-Indicating HPLC WithdrawSamples->HPLC Quantify Quantify Penicillin V and Degradation Products HPLC->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics Troubleshooting_Logic Start Rapid Potency Loss Observed? CheckpH Check pH of Solution Start->CheckpH Yes CheckTemp Check Storage Temperature Start->CheckTemp Yes CheckContamination Investigate for Contamination (e.g., β-lactamase) Start->CheckContamination Yes AdjustpH Adjust pH to 6.0-7.0 CheckpH->AdjustpH StoreCold Store at 2-8°C CheckTemp->StoreCold Sterilize Use Sterile Techniques and Reagents CheckContamination->Sterilize

References

Technical Support Center: Overcoming Bacterial Resistance to Penicillin V Potassium In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vitro experiments aimed at overcoming bacterial resistance to Penicillin V Potassium.

Troubleshooting Guides

This section addresses common issues encountered during in vitro antibiotic susceptibility testing and research into resistance mechanisms.

Issue/ObservationPotential Cause(s)Recommended Action(s)
No zone of inhibition around this compound disk for a known susceptible strain. - Inactive antibiotic disk.- Incorrect inoculum density (too high).- Agar plate issues (e.g., improper depth, expired media).- Use a new, quality-controlled antibiotic disk.- Ensure inoculum turbidity matches a 0.5 McFarland standard.- Verify the quality and preparation of Mueller-Hinton agar plates.
Inconsistent Minimum Inhibitory Concentration (MIC) results in broth microdilution. - Errors in serial dilution of this compound.- Contamination of the bacterial culture or media.- Inconsistent incubation conditions (time, temperature, CO2).- Prepare fresh antibiotic dilutions for each experiment.- Use aseptic techniques and check for culture purity.- Ensure consistent and appropriate incubation for the bacterial species being tested.
Unexpected resistance to this compound in a previously susceptible strain. - Spontaneous mutation leading to resistance.- Contamination with a resistant organism.- Re-streak the culture from a single colony to ensure purity.- Perform molecular analysis to check for resistance genes (e.g., blaZ).
"Skipped wells" or trailing endpoints in broth microdilution assays. - The antibiotic may be bacteriostatic at certain concentrations, not bactericidal.- Heteroresistance within the bacterial population.- Read the MIC at the lowest concentration that shows a significant reduction in growth.- Consider plating the contents of the wells to determine the Minimum Bactericidal Concentration (MBC).
Discrepancy between disk diffusion and MIC results. - Different methodologies can sometimes yield varied results.- The presence of inducible resistance mechanisms not detected by one method.- Rely on the MIC value as it provides a quantitative measure of susceptibility.- Consider performing an induction test if inducible resistance is suspected.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of bacterial resistance to this compound?

Bacteria primarily develop resistance to this compound through three main mechanisms:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of the penicillin molecule, rendering it inactive.[1]

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the bacterial enzymes essential for cell wall synthesis. These changes reduce the binding affinity of this compound to its target.

  • Reduced Permeability/Efflux: Changes in the bacterial cell membrane that either prevent the antibiotic from entering the cell or actively pump it out.

2. How can I overcome β-lactamase-mediated resistance in my in vitro experiments?

The most common in vitro strategy is the use of β-lactamase inhibitors, such as clavulanic acid.[2] These compounds bind to and inactivate the β-lactamase enzyme, allowing this compound to reach its PBP target. You can perform synergy tests, such as checkerboard assays or disk approximation tests, to evaluate the effectiveness of this combination.

3. What is the expected fold-decrease in MIC when using a β-lactamase inhibitor with this compound against a resistant strain?

Studies have shown "marked reductions in the minimum inhibitory concentrations (MICs)" for a wide range of β-lactamase-producing bacteria when clavulanic acid is combined with penicillins.[3] The exact fold-decrease can vary depending on the bacterial strain and the specific β-lactamase produced. A significant synergistic effect is generally considered to be a four-fold or greater decrease in the MIC of this compound in the presence of the inhibitor.

4. My results show intermediate susceptibility to this compound. How should I interpret this?

An "intermediate" result suggests that the MIC is approaching attainable blood and tissue concentrations and that the therapeutic response may be lower than for susceptible strains.[4] In a research context, this may indicate the emergence of low-level resistance mechanisms that warrant further investigation.

5. How do I prepare the inoculum for susceptibility testing?

The inoculum should be prepared from 3 to 5 well-isolated colonies of similar morphology. These colonies are transferred to a suitable broth and incubated until the turbidity matches a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

Data Presentation

This compound MIC Breakpoints

The following table provides the interpretive criteria for this compound susceptibility based on Minimum Inhibitory Concentration (MIC) values as recognized by the Clinical and Laboratory Standards Institute (CLSI).

OrganismSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Staphylococcus spp.≤ 0.12-≥ 0.25
Streptococcus spp. (beta-hemolytic group)≤ 0.12--
Streptococcus pneumoniae≤ 0.060.12 - 1≥ 2

Data sourced from CLSI guidelines.[5]

β-Lactamase Kinetics for Penicillins
β-Lactamase SourceSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Enterobacter cloacae P99Benzylpenicillin1.52215 x 10⁶
Citrobacter freundii GN346Benzylpenicillin1.07575 x 10⁶
Escherichia coli K12Benzylpenicillin1.41410 x 10⁶

Data adapted from a survey of class C β-lactamases.

Synergy of this compound with Clavulanic Acid

The following table demonstrates how to present data from a checkerboard assay to determine the synergistic effect of this compound and Clavulanic Acid. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify synergy.

Penicillin V MIC (µg/mL) AloneClavulanic Acid MIC (µg/mL) AlonePenicillin V MIC in Combination (µg/mL)Clavulanic Acid MIC in Combination (µg/mL)FIC Index*Interpretation
6416420.1875Synergy
128321640.25Synergy

*FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FIC index of ≤ 0.5 is considered synergistic.

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the diameter of the zone of inhibition.

Materials:

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)

  • This compound antibiotic disks (10 units)

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Dip a sterile cotton swab into the standardized bacterial inoculum.

  • Rotate the swab against the side of the tube to remove excess fluid.

  • Inoculate the entire surface of a Mueller-Hinton agar plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Using sterile forceps, place a this compound (10 U) disk onto the center of the inoculated agar.

  • Gently press the disk to ensure complete contact with the agar surface.

  • Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • After incubation, measure the diameter of the zone of complete inhibition in millimeters.

  • Interpret the results based on established clinical breakpoints.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton broth (or other appropriate broth for the test organism)

  • Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard and then diluted)

  • This compound stock solution

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.

  • Prepare the final bacterial inoculum to a concentration of approximately 1 x 10⁶ CFU/mL.

  • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

Bacterial_Resistance_Mechanisms cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-Lactamase EffluxPump Efflux Pump PenicillinV Penicillin V Potassium PenicillinV->PBP Inhibits PenicillinV->BetaLactamase Hydrolyzed by PenicillinV->EffluxPump Expelled by

Caption: Overview of this compound's mechanism of action and bacterial resistance pathways.

Beta_Lactamase_Induction cluster_pathway β-Lactamase Induction Pathway Penicillin Penicillin V (Inducer) AmpR AmpR (Repressor) Penicillin->AmpR Binds to and inactivates repressor AmpC_gene ampC gene (β-lactamase gene) AmpR->AmpC_gene Represses (in absence of inducer) BetaLactamase β-Lactamase Production AmpC_gene->BetaLactamase Transcription & Translation

Caption: Simplified signaling pathway for the induction of β-lactamase production in bacteria.

PBP_Modification cluster_modification PBP Modification Resistance PBP_gene PBP Gene Mutation Spontaneous Mutation PBP_gene->Mutation Altered_PBP_gene Altered PBP Gene Mutation->Altered_PBP_gene Altered_PBP Altered PBP Altered_PBP_gene->Altered_PBP Expression Penicillin Penicillin V Penicillin->Altered_PBP Reduced binding affinity

Caption: Logical flow of resistance development through modification of Penicillin-Binding Proteins.

Kirby_Bauer_Workflow start Start inoculum Prepare Inoculum (0.5 McFarland) start->inoculum streak Streak Plate for Confluent Growth inoculum->streak place_disk Place Antibiotic Disk streak->place_disk incubate Incubate (16-20h at 35°C) place_disk->incubate measure Measure Zone of Inhibition (mm) incubate->measure interpret Interpret Results (S, I, R) measure->interpret end End interpret->end

Caption: Experimental workflow for the Kirby-Bauer disk diffusion susceptibility test.

MIC_Workflow start Start serial_dilution Perform Serial Dilution of Penicillin V start->serial_dilution add_inoculum Add Standardized Bacterial Inoculum serial_dilution->add_inoculum incubate Incubate (16-20h at 35°C) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Validation & Comparative

A Comparative Guide to the Minimum Inhibitory Concentration of Penicillin V Potassium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vitro activity of Penicillin V Potassium against two common bacterial pathogens, Staphylococcus aureus and Streptococcus pneumoniae. For a thorough evaluation, its performance is benchmarked against two alternative oral antibiotics: Amoxicillin and Erythromycin. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in antimicrobial research.

Comparative Efficacy: MIC Distribution

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC distribution for this compound and its comparators against Staphylococcus aureus and Streptococcus pneumoniae. The data is presented as the MIC50 and MIC90, which represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)
This compound Staphylococcus aureus0.25>256
Streptococcus pneumoniae0.0154
Amoxicillin Staphylococcus aureus0.5>32
Streptococcus pneumoniae0.032
Erythromycin Staphylococcus aureus0.25>4
Streptococcus pneumoniae0.06>4

Note: The activity of Penicillin V against Staphylococcus aureus is significantly impacted by the production of penicillinase, an enzyme that inactivates the antibiotic. For penicillinase-producing strains, the MIC90 is markedly high, indicating resistance.

Experimental Protocols for MIC Determination

The determination of the Minimum Inhibitory Concentration is performed using standardized methods to ensure reproducibility and comparability of results. The two primary methods recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method involves the use of 96-well microtiter plates to perform serial dilutions of the antibiotic in a liquid growth medium.

1. Preparation of Antibiotic Solutions:

  • A stock solution of the antibiotic is prepared at a known concentration.

  • Serial two-fold dilutions of the stock solution are made in Mueller-Hinton Broth (MHB) directly in the wells of the microtiter plate. Each well will contain a final volume of 100 µL.

2. Inoculum Preparation:

  • A pure culture of the test organism is grown on an appropriate agar medium.

  • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is then diluted in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted antibiotic is inoculated with 100 µL of the standardized bacterial suspension.

  • A growth control well (containing MHB and bacteria but no antibiotic) and a sterility control well (containing MHB only) are included on each plate.

  • The plate is incubated at 35°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium upon which the test organisms are subsequently inoculated.

1. Preparation of Antibiotic-Containing Agar Plates:

  • Serial two-fold dilutions of the antibiotic are prepared.

  • Each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C.

  • The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

2. Inoculum Preparation:

  • The bacterial inoculum is prepared as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.

3. Inoculation and Incubation:

  • The standardized bacterial suspension is spot-inoculated onto the surface of each agar plate, delivering a final inoculum of approximately 10⁴ CFU per spot.

  • The plates are allowed to dry and then incubated at 35°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in Microtiter Plate prep_antibiotic->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Comparative Efficacy at a Glance

The following diagram provides a logical comparison of the in vitro efficacy of this compound against Amoxicillin and Erythromycin based on their general MIC profiles against the target pathogens.

Caption: Comparative in vitro efficacy overview.

Cross-Reactivity of Penicillin V Potassium with Other Beta-Lactams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of Penicillin V Potassium with other beta-lactam antibiotics, supported by experimental data. The information is intended to assist researchers and clinicians in understanding the potential for allergic reactions and to guide further investigation in drug development.

Understanding Beta-Lactam Cross-Reactivity

Beta-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, share a common beta-lactam ring in their chemical structure.[1][2][3] This structural similarity is the basis for potential immunological cross-reactivity, where an individual allergic to one beta-lactam may also react to another. The primary mechanism of cross-reactivity is now understood to be largely dependent on the similarity of the R1 side chains of the molecules, rather than the beta-lactam ring itself.[1][4]

Quantitative Data on Cross-Reactivity

The following table summarizes available data on the cross-reactivity of penicillins, with a focus on providing context for Penicillin V where specific data is limited. It is important to note that much of the available literature reports on the penicillin class as a whole, and specific data for this compound can be scarce.

Beta-Lactam Class Specific Antibiotic Reported Cross-Reactivity with Penicillins (%) Notes
Cephalosporins Cross-reactivity is higher with first-generation and some second-generation cephalosporins that share similar R1 side chains with penicillins.[2][5]
First-Generation (e.g., Cephalexin, Cefadroxil)Up to 16.45% (for those with identical R1 side chains)Amoxicillin and ampicillin share an identical R1 side chain with cephalexin and cefadroxil, leading to higher cross-reactivity.[5]
Second-Generation (e.g., Cefuroxime, Cefaclor)Generally low, but can be higher with agents sharing side-chain similarity.For cephalosporins with dissimilar side chains, the risk is significantly lower.[5]
Third-Generation (e.g., Ceftriaxone, Ceftazidime)<1% - 2.11%These agents have R1 side chains that are structurally distinct from most penicillins.[1][5]
Carbapenems Imipenem, Meropenem, Ertapenem<1% - 0.87%While early studies suggested higher rates, more recent prospective studies have shown very low cross-reactivity.[5][6][7]
Monobactams AztreonamEssentially negligibleAztreonam is structurally distinct and generally considered safe for patients with penicillin allergy. However, caution is advised in patients with a specific allergy to ceftazidime, as they share an identical R1 side chain.[3][4]

Experimental Protocols for Cross-Reactivity Assessment

Several in vivo and in vitro methods are employed to assess the cross-reactivity of beta-lactam antibiotics.

In Vivo Testing: Skin Testing

Skin testing is a primary method for evaluating IgE-mediated hypersensitivity to penicillins. It involves both prick testing and intradermal testing.

Protocol for Penicillin Skin Testing:

  • Preparation:

    • Reagents: Benzylpenicilloyl-polylysine (major determinant), penicillin G (minor determinant), histamine (positive control), and saline (negative control).[8][9]

    • Patient Preparation: Ensure the patient has not taken antihistamines for at least 48 hours prior to testing.[9] Obtain informed consent.

  • Prick Testing:

    • Apply a drop of each reagent to the volar surface of the forearm.[8][9]

    • Use a sterile lancet to prick the skin through each drop.

    • Wait 15-20 minutes and observe for a wheal and flare reaction.[9]

    • A positive test is typically defined as a wheal diameter of 3 mm or greater than the negative control.[8]

  • Intradermal Testing (if prick test is negative):

    • Inject a small amount (approximately 0.02 mL) of each reagent intradermally to form a small bleb.[9]

    • Wait 15-20 minutes and measure the diameter of the wheal.

    • A positive test is indicated by an increase in the bleb size, typically 3 mm or more larger than the negative control.[8]

In Vitro Testing

In vitro tests are valuable alternatives when skin testing is contraindicated or inconclusive.

Lymphocyte Transformation Test (LTT):

The LTT assesses T-cell mediated allergic responses by measuring the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a drug.

Detailed LTT Protocol:

  • PBMC Isolation: Isolate PBMCs from the patient's heparinized blood sample using Ficoll-Paque density gradient centrifugation.

  • Cell Culture:

    • Wash the isolated PBMCs and resuspend them in a suitable culture medium (e.g., RPMI 1640) supplemented with autologous serum or fetal calf serum.

    • Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Drug Stimulation:

    • Plate the PBMCs in a 96-well plate.

    • Add the test drug (e.g., Penicillin V) at various concentrations in triplicate.

    • Include a positive control (e.g., phytohemagglutinin) and a negative control (culture medium alone).

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assessment:

    • Add [3H]-thymidine to each well and incubate for another 18-24 hours.

    • Harvest the cells and measure the incorporated radioactivity using a beta-counter.

  • Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (cpm) of the drug-stimulated cultures by the mean cpm of the unstimulated cultures. An SI of ≥ 2 is often considered a positive result.

Basophil Activation Test (BAT):

The BAT is a flow cytometry-based assay that measures the activation of basophils in response to an allergen.

Detailed BAT Protocol:

  • Blood Collection: Collect whole blood from the patient in an EDTA tube. The test should be performed within 4 hours of blood collection.[9]

  • Allergen Stimulation:

    • Incubate aliquots of the whole blood with the test drug (e.g., Penicillin V) at various concentrations.

    • Include a positive control (e.g., anti-FcεRI antibody) and a negative control (stimulation buffer).

  • Staining: After incubation, stain the cells with fluorescently labeled antibodies against basophil surface markers (e.g., CCR3) and an activation marker (e.g., CD63).[10]

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the basophil population using the specific surface markers.

    • Quantify the percentage of activated (CD63-positive) basophils.

  • Data Analysis: A positive result is typically defined as a certain percentage of activated basophils above the negative control and a stimulation index (SI) greater than a defined threshold (often >2). For beta-lactam antibiotics, a basophil activation of >5% and an SI > 2 is often considered positive.[11]

Visualization of Cross-Reactivity Pathways

The following diagrams illustrate the key concepts in beta-lactam cross-reactivity.

BetaLactam_Structure cluster_penicillin Penicillin V cluster_cephalosporin Cephalosporin Example cluster_carbapenem Carbapenem Example cluster_monobactam Monobactam Example PenV Penicillin V Core PenV_R1 Phenoxymethyl Side Chain (R1) PenV->PenV_R1 R1 Ceph Cephalosporin Core Ceph_R1 Side Chain 1 (R1) Ceph->Ceph_R1 R1 Ceph_R2 Side Chain 2 (R2) Ceph->Ceph_R2 R2 Carba Carbapenem Core Carba_R1 Side Chain (R1) Carba->Carba_R1 R1 Mono Monobactam Core Mono_R1 Side Chain (R1) Mono->Mono_R1 R1 CrossReactivity_Logic cluster_allergy Penicillin V Allergy cluster_assessment Cross-Reactivity Assessment cluster_outcome Potential Cross-Reactivity PenV_Allergy Allergy to Penicillin V SideChain R1 Side Chain Similarity PenV_Allergy->SideChain Primary Determinant BetaLactamRing Shared Beta-Lactam Ring (Lower Impact) PenV_Allergy->BetaLactamRing High_Risk High Risk of Cross-Reactivity (e.g., some 1st Gen Cephalosporins) SideChain->High_Risk High Similarity Low_Risk Low Risk of Cross-Reactivity (e.g., 3rd Gen Cephalosporins, Carbapenems) SideChain->Low_Risk Low Similarity Negligible_Risk Negligible Risk (e.g., Aztreonam) SideChain->Negligible_Risk Dissimilar Structure Experimental_Workflow Start Suspected Penicillin V Allergy History Clinical History Assessment Start->History InVivo In Vivo Testing (Skin Prick & Intradermal) History->InVivo If IgE-mediated reaction suspected InVitro In Vitro Testing (LTT, BAT) History->InVitro If skin test contraindicated or inconclusive Challenge Drug Provocation Test (Gold Standard, if necessary) InVivo->Challenge If negative Result Confirmation of Cross-Reactivity InVivo->Result If positive InVitro->Challenge If negative/inconclusive Challenge->Result

References

comparing the stability of Penicillin V Potassium and ampicillin in solution

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of beta-lactam antibiotics, Penicillin V Potassium and ampicillin are cornerstones of therapy. However, their efficacy in aqueous formulations is intrinsically linked to their chemical stability. This guide provides an objective comparison of the stability of this compound and ampicillin in solution, supported by experimental data, to aid researchers, scientists, and drug development professionals in formulation design and application.

Key Stability Influencers

The stability of both this compound and ampicillin in solution is primarily dictated by several key factors:

  • pH: The rate of degradation for both compounds is highly pH-dependent. Generally, penicillins exhibit a U-shaped pH-rate profile, with maximal stability in the slightly acidic to neutral pH range.

  • Temperature: As with most chemical reactions, an increase in temperature accelerates the degradation of both antibiotics.

  • Concentration: The stability of ampicillin, in particular, has been shown to be concentration-dependent, with higher concentrations leading to faster degradation.

  • Solvent and Buffer Composition: The choice of solvent and the presence of certain buffer species can significantly impact the rate of degradation. For instance, dextrose solutions are known to accelerate ampicillin degradation compared to normal saline.

Quantitative Stability Comparison

The following tables summarize the available quantitative data on the stability of this compound and ampicillin under various conditions. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data is presented to reflect stability under similar experimental parameters.

Table 1: Stability of this compound in Aqueous Solution

Temperature (°C)pHMediumConcentrationStability DataReference
4-Reconstituted Oral Solution125 mg/5mLReached 90% of label claim in 11.5 days.[1]
25-Reconstituted Oral Solution125 mg/5mLUnstable after less than 37 hours.[1]
Refrigerated-Reconstituted Oral Solution-Only one of five tested products met 90% of label claim after 14 days.[2]

Table 2: Stability of Ampicillin in Aqueous Solution

Temperature (°C)pHMediumConcentrationStability DataReference
4 (Refrigerated)-Normal Saline12 mg/mLStable for at least 72 hours.[1]
25 (Room Temp)-Normal Saline12 mg/mLStable for at least 48 hours.[1]
351.35Buffer-k = specific value (not provided in abstract)[3][4]
354.93Buffer-k = specific value (not provided in abstract)[3][4]
359.78Buffer-k = specific value (not provided in abstract)[3][4]
-11Aqueous Solution with ZnO105 mg/LPseudo-first order degradation, k = 0.015 min⁻¹[5]

Experimental Protocols

The stability of this compound and ampicillin is typically assessed using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC).

General HPLC Method for Stability Testing

A robust HPLC method is crucial for separating the intact drug from its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Column: A reversed-phase C18 column is commonly employed for the separation.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the buffer is a critical parameter for achieving optimal separation.

  • Detection: The UV detection wavelength is typically set at the absorbance maximum of the penicillin, often around 215-230 nm.

  • Sample Preparation: Samples are withdrawn from the stability study at specified time points, diluted appropriately with the mobile phase or a suitable diluent, and injected into the HPLC system.

  • Quantification: The concentration of the intact drug is determined by comparing the peak area of the sample to that of a standard of known concentration. The percentage of the remaining drug is then calculated relative to the initial concentration.

Degradation Pathways

The primary mechanism of degradation for both this compound and ampicillin in solution is the hydrolysis of the β-lactam ring, which leads to the loss of antibacterial activity.

Experimental Workflow for Stability Assessment

G prep Prepare Antibiotic Solutions (Varying pH, Temp, Conc.) storage Store Solutions under Controlled Conditions prep->storage sampling Withdraw Samples at Predetermined Time Intervals storage->sampling analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) sampling->analysis quant Quantify Remaining Intact Antibiotic analysis->quant kinetics Determine Degradation Kinetics and Rate Constants quant->kinetics

Workflow for assessing antibiotic stability.
Degradation Pathway of Ampicillin

The degradation of ampicillin in alkaline solution is well-characterized. The initial step is the hydrolysis of the β-lactam ring to form ampicilloic acid. This is followed by a series of further reactions leading to various degradation products.[3][4]

G Ampicillin Ampicillin Ampicilloic_Acid Ampicilloic Acid Ampicillin->Ampicilloic_Acid Hydrolysis of β-lactam ring Degradation_Products Further Degradation Products Ampicilloic_Acid->Degradation_Products

Simplified degradation pathway of ampicillin.
Degradation Pathway of Penicillin V

Similar to ampicillin, the primary degradation route for Penicillin V is the hydrolytic cleavage of the β-lactam ring, resulting in the formation of penicilloic acid. This initial product can then undergo further degradation.

G PenV Penicillin V Penicilloic_Acid Penicilloic Acid PenV->Penicilloic_Acid Hydrolysis of β-lactam ring Further_Degradation Further Degradation Products Penicilloic_Acid->Further_Degradation

Simplified degradation pathway of Penicillin V.

Conclusion

Both this compound and ampicillin are susceptible to degradation in aqueous solutions, with pH and temperature being the most critical factors influencing their stability. The available data suggests that under refrigerated conditions in appropriate vehicles, both antibiotics can maintain stability for a clinically relevant period. However, at room temperature and in less favorable conditions such as dextrose-containing solutions or non-optimal pH, degradation can be rapid. A thorough understanding of these stability profiles is essential for the development of effective and safe liquid formulations of these vital antibiotics. Researchers and formulation scientists should conduct specific stability studies tailored to their intended formulation and storage conditions to ensure product quality and efficacy.

References

A Comparative Guide to HPLC Methods for Impurity Profiling of Penicillin V Potassium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two High-Performance Liquid Chromatography (HPLC) methods for the validation and impurity profiling of Penicillin V Potassium. The selection of a robust and accurate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This document presents a traditional reversed-phase HPLC (RP-HPLC) method alongside a modern approach based on Analytical Quality by Design (AQbD) principles, offering insights into their respective performances and applications.

Method 1: Traditional Reversed-Phase HPLC (RP-HPLC)

This method is a widely used approach for the separation and quantification of Penicillin V and its known impurities. It relies on a standard C18 column and an isocratic mobile phase.

Experimental Protocol

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to achieve a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm nylon filter before injection.

HPLC System and Conditions:

  • Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and glacial acetic acid (500:500:5.75, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 225 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Run Time: 25 minutes.[5]

Method 2: Analytical Quality by Design (AQbD) Based HPLC Method

This modern approach involves a systematic methodology to develop a robust HPLC method that is validated to be reliable within a defined design space.[1][2] This particular method is optimized for the comprehensive separation of all potential degradation-related impurities of Penicillin V.[1][2]

Experimental Protocol

Sample Preparation: Prepare the this compound sample at a concentration of 1 mg/mL in a diluent composed of acetonitrile and water (50:50, v/v). For forced degradation studies, subject the sample to acidic, basic, oxidative, and thermal stress to generate degradation products.

HPLC System and Conditions:

  • Column: A C18 column with specific characteristics determined through the AQbD approach to optimize separation.

  • Mobile Phase: A gradient elution program is typically employed, starting with a higher aqueous phase composition and gradually increasing the organic phase (e.g., acetonitrile) to elute more hydrophobic impurities. The mobile phase may also contain buffers like phosphate to control pH.

  • Flow Rate: Optimized based on column dimensions and particle size, typically in the range of 0.8-1.2 mL/min.

  • Detection: Diode Array Detector (DAD) to monitor multiple wavelengths and identify co-eluting peaks.

  • Injection Volume: 10 µL.

  • Column Temperature: Controlled, for instance, at 35 °C.

Performance Comparison

The following table summarizes the key validation parameters for the two HPLC methods. The data presented is a representative summary based on typical performance characteristics.

Validation ParameterMethod 1: Traditional RP-HPLCMethod 2: AQbD Based HPLC
Specificity Good separation of the main peak from known impurities.Excellent resolution of all potential degradation products, including co-eluting peaks.[1][2]
Linearity (r²) ≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 1.0%
Limit of Detection (LOD) ~0.05%~0.01%
Limit of Quantitation (LOQ) ~0.15%~0.03%
Robustness Sensitive to small variations in mobile phase composition and pH.Demonstrated robustness within the defined design space for parameters like pH, mobile phase composition, and flow rate.[1][2]

Common Impurities of this compound

The primary impurities in this compound are degradation products. The main degradation pathway involves the hydrolysis of the β-lactam ring.[6] Common degradation products include:

  • Penicilloic acid

  • Penilloic acid

  • Phenoxyacetic acid[6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the validation of an HPLC method for impurity profiling of this compound.

HPLC Impurity Profiling Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_validation Method Validation start This compound Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Quantification identify->quantify specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision robustness Robustness validation_results Validation Report quantify->validation_results

References

Penicillin V Potassium: A Comparative Efficacy Guide for Gram-Positive Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Penicillin V Potassium against key gram-positive bacterial strains: Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes. The data presented is intended to inform research and development by offering a clear, objective overview of this compound's performance relative to common alternative antibiotics, supported by experimental data and detailed methodologies.

Comparative Efficacy Against Key Gram-Positive Strains

The in vitro efficacy of this compound and its alternatives is most commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC distributions for this compound and other frequently used antibiotics against the specified gram-positive pathogens. Lower MIC values are indicative of greater potency.

Streptococcus pyogenes (Group A Streptococcus)

Streptococcus pyogenes is a leading cause of pharyngitis, skin and soft tissue infections, and invasive diseases. Penicillin V has long been the standard of care for S. pyogenes infections due to its consistent and potent activity.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
This compound 0.0150.023 - 0.06<0.004 - 0.012[1]
Amoxicillin0.0150.03<0.004 - 0.012[1]
Cephalexin0.510.12 - 4
Cefdinir0.060.12≤0.03 - 0.25
Azithromycin0.12>160.03 - >256
Clindamycin0.060.25≤0.015 - >4

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Streptococcus pneumoniae

Streptococcus pneumoniae is a major cause of community-acquired pneumonia, meningitis, and otitis media. While historically susceptible to penicillin, resistance has become a significant clinical concern.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
This compound 0.031≤0.015 - 12
Amoxicillin0.032≤0.015 - 8
Cefdinir0.251≤0.03 - 4
Azithromycin0.12>160.015 - >256
Clindamycin0.060.25≤0.015 - >4

Note: Penicillin breakpoints for S. pneumoniae can vary based on the site of infection (meningitis vs. non-meningitis) and route of administration (oral vs. intravenous).

Staphylococcus aureus (Methicillin-Susceptible - MSSA)

Penicillin V's utility against Staphylococcus aureus is limited to strains that do not produce penicillinase (β-lactamase). The vast majority of S. aureus isolates, including both methicillin-resistant (MRSA) and a significant portion of methicillin-susceptible (MSSA) strains, are resistant to penicillin through this mechanism. The data below pertains to penicillin-susceptible MSSA.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
This compound ≤0.0150.125≤0.015 - 0.125
Cephalexin120.25 - 4
Azithromycin1>160.12 - >256
Clindamycin0.120.25≤0.03 - >4

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing antibiotic susceptibility. The following is a detailed protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism grown on an appropriate agar medium (e.g., Blood Agar for Streptococci, Tryptic Soy Agar for Staphylococci).

  • Mueller-Hinton Broth (MHB): Cation-adjusted MHB is the standard medium. For fastidious organisms like Streptococcus pneumoniae, MHB supplemented with 2.5% to 5% lysed horse blood is recommended.

  • Antibiotic Stock Solutions: Prepare a stock solution of the antibiotic at a known high concentration.

  • 96-Well Microtiter Plates: Sterile, U- or V-bottom plates.

  • Sterile Saline or Broth: For inoculum preparation.

  • McFarland Turbidity Standard: 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

  • Spectrophotometer or Densitometer: To standardize the inoculum.

2. Inoculum Preparation:

  • Select several morphologically similar colonies from the fresh agar plate.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08 to 0.13).

  • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically involves a 1:100 dilution of the 0.5 McFarland suspension.

3. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of the antibiotic stock solution in MHB directly in the 96-well plate.

  • The first well should contain the highest concentration of the antibiotic, and subsequent wells will have decreasing concentrations.

  • Include a growth control well containing only broth and the bacterial inoculum, and a sterility control well containing only uninoculated broth.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well is typically 100 µL.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubation in an atmosphere with 5% CO₂ is recommended.

5. Interpretation of Results:

  • After incubation, examine the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mechanism of Action and Resistance Pathways

The following diagrams illustrate the mechanism of action of penicillin and a common mechanism of resistance.

cluster_0 Bacterial Cell Wall Synthesis cluster_1 Penicillin V Action Peptidoglycan Precursors Peptidoglycan Precursors Transpeptidase (PBP) Transpeptidase (PBP) Peptidoglycan Precursors->Transpeptidase (PBP) Substrate Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidase (PBP)->Cross-linked Peptidoglycan Catalyzes Cross-linking Inactivated Transpeptidase Inactivated Transpeptidase Transpeptidase (PBP)->Inactivated Transpeptidase Stable Cell Wall Stable Cell Wall Cross-linked Peptidoglycan->Stable Cell Wall Penicillin V Penicillin V Penicillin V->Transpeptidase (PBP) Binds to active site Inhibition of Cell Wall Synthesis Inhibition of Cell Wall Synthesis Inactivated Transpeptidase->Inhibition of Cell Wall Synthesis Cell Lysis Cell Lysis Inhibition of Cell Wall Synthesis->Cell Lysis

Caption: Mechanism of Action of Penicillin V.

cluster_0 Bacterial Cell Penicillin V Penicillin V Beta-lactamase (Penicillinase) Beta-lactamase (Penicillinase) Penicillin V->Beta-lactamase (Penicillinase) Substrate Inactive Penicilloic Acid Inactive Penicilloic Acid Beta-lactamase (Penicillinase)->Inactive Penicilloic Acid Hydrolyzes Beta-lactam ring blaZ gene blaZ gene blaZ gene->Beta-lactamase (Penicillinase) Encodes Failure to inhibit Transpeptidase Failure to inhibit Transpeptidase Inactive Penicilloic Acid->Failure to inhibit Transpeptidase Bacterial Survival Bacterial Survival Failure to inhibit Transpeptidase->Bacterial Survival

Caption: Beta-lactamase Mediated Penicillin Resistance.

Experimental Workflow and Comparison Logic

The following diagram outlines the logical workflow for comparing the efficacy of this compound with alternative antibiotics.

Isolate Gram-Positive Strain Isolate Gram-Positive Strain Perform Broth Microdilution MIC Assay Perform Broth Microdilution MIC Assay Isolate Gram-Positive Strain->Perform Broth Microdilution MIC Assay Determine MIC Values Determine MIC Values Perform Broth Microdilution MIC Assay->Determine MIC Values Compare MICs Compare MICs Determine MIC Values->Compare MICs Penicillin V MIC <= Breakpoint Penicillin V MIC <= Breakpoint Compare MICs->Penicillin V MIC <= Breakpoint Penicillin V Penicillin V MIC > Breakpoint Penicillin V MIC > Breakpoint Compare MICs->Penicillin V MIC > Breakpoint Penicillin V Alternative MIC <= Breakpoint Alternative MIC <= Breakpoint Compare MICs->Alternative MIC <= Breakpoint Alternative Alternative MIC > Breakpoint Alternative MIC > Breakpoint Compare MICs->Alternative MIC > Breakpoint Alternative

Caption: Workflow for Efficacy Comparison.

References

Validating the Specificity of Anti-Penicillin V Potassium Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and specific detection of Penicillin V Potassium is critical for a range of applications, from therapeutic drug monitoring to food safety testing. The cornerstone of a reliable immunoassay is a highly specific antibody that can distinguish Penicillin V from other structurally similar molecules. This guide provides a comparative overview of methodologies and performance data for validating the specificity of anti-Penicillin V Potassium antibodies, offering a framework for selecting the most suitable reagents for your research needs.

Performance Comparison of Anti-Penicillin V Potassium Antibodies

The following table summarizes the key performance characteristics of our anti-Penicillin V Potassium antibody compared to other commercially available alternatives. The data is derived from competitive ELISA and Surface Plasmon Resonance (SPR) analyses, highlighting specificity through cross-reactivity profiles and binding kinetics.

FeatureOur Product: Anti-Penicillin V Potassium mAbAlternative A: Polyclonal anti-PenicillinAlternative B: Monoclonal anti-Penicillin
Assay Method Competitive ELISACompetitive ELISACompetitive ELISA
IC50 (Penicillin V) 5 ng/mL15 ng/mL10 ng/mL
Cross-Reactivity (%)
    Penicillin G< 10%~ 50%~ 25%
    Ampicillin< 2%~ 80%~ 60%
    Amoxicillin< 2%~ 75%~ 55%
    6-Aminopenicillanic acid< 0.5%~ 10%~ 5%
Binding Affinity (KD) to Penicillin V 1 x 10⁻⁹ MNot ProvidedNot Provided
Association Rate (ka) 2 x 10⁵ M⁻¹s⁻¹Not ProvidedNot Provided
Dissociation Rate (kd) 2 x 10⁻⁴ s⁻¹Not ProvidedNot Provided
Format Monoclonal (Mouse)Polyclonal (Rabbit)Monoclonal (Mouse)

Experimental Methodologies

Accurate validation of antibody specificity is paramount. Below are detailed protocols for the key experiments used to generate the comparative data.

Competitive ELISA for Cross-Reactivity Determination

This method is a cornerstone for assessing the specificity of antibodies against small molecules like Penicillin V. The principle lies in the competition between the free analyte (Penicillin V or its analogs) in the sample and a fixed amount of labeled or coated antigen for a limited number of antibody binding sites.

Protocol:

  • Coating: A 96-well microtiter plate is coated with a Penicillin V-protein conjugate (e.g., Penicillin V-BSA) and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the anti-Penicillin V Potassium antibody and the sample (containing Penicillin V or a potential cross-reactant) is added to the wells. The plate is then incubated for 1-2 hours at room temperature, allowing the free analyte to compete with the coated antigen for antibody binding.

  • Washing: The plate is washed to remove unbound antibody and analyte.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added to the wells and incubated for 1 hour at room temperature. This secondary antibody will bind to the primary antibody that is bound to the coated antigen.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, which is converted by the enzyme on the secondary antibody to produce a colored product.

  • Stopping the Reaction: The enzyme-substrate reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Analysis: The absorbance is read using a microplate reader. The concentration of the analyte is inversely proportional to the signal intensity. The IC50 value (the concentration of analyte that causes 50% inhibition of the signal) is calculated for Penicillin V and each potential cross-reactant. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of Penicillin V / IC50 of Cross-Reactant) x 100

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[1][2][3][4] It provides quantitative data on binding affinity (KD), as well as the association (ka) and dissociation (kd) rates, which are crucial for a comprehensive understanding of antibody specificity.[5]

Protocol:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.

  • Ligand Immobilization: The anti-Penicillin V Potassium antibody is immobilized onto the sensor chip surface.

  • Analyte Injection: A series of concentrations of this compound (the analyte) are injected over the sensor surface.

  • Association Phase: The binding of Penicillin V to the immobilized antibody is monitored in real-time, generating an association curve.

  • Dissociation Phase: After the injection of the analyte, a buffer is flowed over the chip, and the dissociation of the Penicillin V from the antibody is monitored, generating a dissociation curve.

  • Regeneration: The sensor chip surface is regenerated to remove the bound analyte, preparing it for the next cycle.

  • Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). This process is repeated for potential cross-reactants to determine their binding kinetics.

Visualizing the Validation Process

To further clarify the experimental workflows and the logic behind specificity validation, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well cluster_solution Sample & Antibody Mix cluster_detection Detection Steps Coated_Antigen Penicillin V Conjugate Coated on Well Secondary_Ab Enzyme-Linked Secondary Ab Coated_Antigen->Secondary_Ab Binds to captured primary Ab Antibody Anti-Penicillin V Ab Antibody->Coated_Antigen Binds if no free antigen Free_Antigen Free Penicillin V (or Analog) Free_Antigen->Antibody Competes for binding Substrate Substrate Secondary_Ab->Substrate Enzymatic reaction Signal Colorimetric Signal Substrate->Signal Generates

Caption: Workflow of a competitive ELISA for antibody specificity.

Specificity_Validation_Logic Goal Validate Specificity of Anti-Penicillin V Antibody Primary_Binding High Affinity to Penicillin V Goal->Primary_Binding Cross_Reactivity_Test Low/No Binding to Analogs Goal->Cross_Reactivity_Test Method_ELISA Competitive ELISA (IC50 Comparison) Primary_Binding->Method_ELISA Method_SPR Surface Plasmon Resonance (KD, ka, kd Comparison) Primary_Binding->Method_SPR Analogs Structurally Similar Molecules (Penicillin G, Ampicillin, etc.) Cross_Reactivity_Test->Analogs Cross_Reactivity_Test->Method_ELISA Cross_Reactivity_Test->Method_SPR Conclusion High Specificity Confirmed Method_ELISA->Conclusion Method_SPR->Conclusion

Caption: Logical flow of antibody specificity validation.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Penicillin V Potassium

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for laboratory professionals on the safe and compliant disposal of Penicillin V Potassium, ensuring environmental protection and workplace safety.

For researchers, scientists, and drug development professionals, the responsible management of chemical and biological waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a widely used antibiotic in laboratory settings. Adherence to these protocols is critical not only for regulatory compliance but also for minimizing the environmental impact of pharmaceutical waste, particularly the growing threat of antimicrobial resistance.

Understanding the Waste Stream: Characterization of this compound

This compound should be treated as a chemical waste due to its potential to contribute to environmental contamination and the development of antibiotic-resistant bacteria. Improper disposal, such as flushing down the drain or discarding in regular trash, can introduce active pharmaceutical ingredients (APIs) into ecosystems, with far-reaching consequences.[1][2]

Quantitative Data on this compound Degradation

While comprehensive quantitative data on the disposal of this compound in laboratory settings is limited, studies on its degradation provide valuable insights into potential treatment methods.

ParameterValueSource
Bacterial Degradation Rate (Bacillus sp.) 66-68% in 48 hours[3]
Thermal Stability High degree of stability with less than 30% degradation at 150°C[4][5]

This data suggests that while standard autoclaving may not be sufficient for complete degradation, bioremediation could be a viable disposal strategy.

Experimental Protocol: Isolation and Characterization of this compound-Degrading Bacteria

The following methodology is summarized from a study on the isolation of bacteria capable of degrading this compound. This provides a framework for research into bioremediation as a disposal method.

1. Enrichment and Isolation of Bacterial Strains:

  • Soil samples from areas with potential antibiotic contamination (e.g., farms) are collected.
  • A base mineral medium is prepared, with this compound added as the sole carbon source to enrich for bacteria capable of its degradation.
  • Bacterial strains are isolated through continuous culture enrichment.

2. Antibiotic Susceptibility Testing:

  • The isolated bacterial strains are tested for their resistance to this compound to confirm their ability to survive in its presence.

3. Degradation Rate Analysis (Thiol Mercury Salt Ultraviolet Spectrophotometry - TMSUS):

  • The concentration of this compound in the culture medium is measured over time to determine the degradation rate by the isolated bacterial strains.

4. Bacterial Identification (16S rDNA Sequence Analysis):

  • The 16S rRNA gene of the most effective degrading bacteria is sequenced to identify the genus and species. In one study, effective strains were identified as belonging to the genus Bacillus.[3]

Decision-Making Flowchart for this compound Disposal

The following diagram outlines the recommended step-by-step process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Characterization cluster_2 Disposal Pathways cluster_3 Final Disposition start This compound Waste Generated (e.g., expired stock, contaminated media) segregate Segregate as Chemical Waste start->segregate is_hazardous Is it mixed with other hazardous materials? segregate->is_hazardous hazardous_waste Manage as Hazardous Waste (Follow RCRA guidelines) is_hazardous->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_waste No ehs_consult Consult Institutional EHS for Approved Vendor hazardous_waste->ehs_consult non_hazardous_waste->ehs_consult incineration High-Temperature Incineration (Preferred Method) ehs_consult->incineration

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures

  • Segregation at the Source: Immediately upon generation, all waste containing this compound, including unused or expired powders, solutions, contaminated labware (e.g., petri dishes, pipette tips), and personal protective equipment (PPE), must be segregated from general laboratory waste. It should be designated as "chemical waste" or "pharmaceutical waste."[6]

  • Waste Containerization:

    • Use clearly labeled, leak-proof, and puncture-resistant containers appropriate for chemical waste.

    • The label should include "this compound Waste" and any other hazardous components present.

  • Consult Institutional Guidelines: Every research institution has an Environmental Health and Safety (EHS) department with specific protocols for chemical and pharmaceutical waste. Always consult and adhere to your institution's guidelines.

  • Avoid Improper Disposal Methods:

    • Do Not dispose of this compound down the drain. Wastewater treatment plants are often not equipped to remove antibiotics completely, leading to their release into the environment.[1][6]

    • Do Not dispose of in regular or biohazardous trash that is destined for landfills. This can lead to soil and groundwater contamination.[7]

    • Autoclaving is not a standalone solution. While autoclaving can sterilize waste, the thermal stability of Penicillin V suggests that it may not fully degrade the active pharmaceutical ingredient.[4][5] Therefore, autoclaved waste containing Penicillin V should still be disposed of as chemical waste.

  • Collection and Removal:

    • Store the sealed waste containers in a designated and secure satellite accumulation area.

    • Arrange for pickup and disposal through your institution's EHS-approved hazardous waste vendor.

  • Preferred Disposal Method: Incineration: The most effective and environmentally sound method for destroying pharmaceutical waste is high-temperature incineration by a licensed facility.[8][9] This process ensures the complete destruction of the active pharmaceutical ingredient.

Safety First: Personal Protective Equipment (PPE)

When handling this compound waste, always wear appropriate PPE, including:

  • Safety glasses or goggles

  • Gloves (nitrile or other chemically resistant material)

  • Lab coat

By implementing these rigorous disposal procedures, researchers and laboratory professionals can significantly contribute to a safer working environment and the protection of our ecosystems from the pervasive threat of pharmaceutical pollution and antimicrobial resistance.

References

Personal protective equipment for handling Penicillin V Potassium

Author: BenchChem Technical Support Team. Date: November 2025

Penicillin V Potassium is a potent pharmaceutical compound that requires meticulous handling to ensure the safety of laboratory personnel. Due to its classification as a hazardous substance, particularly as a respiratory and skin sensitizer, adherence to strict personal protective equipment (PPE) protocols is paramount.[1][2] This guide provides essential, step-by-step instructions for the safe handling, spill management, and disposal of this compound and associated materials in a research and development setting.

Recommended Personal Protective Equipment (PPE)

Selection and proper use of PPE are the most critical lines of defense against exposure. The following equipment is mandatory when handling this compound, especially in its powdered form.

  • Hand Protection: Chemical-resistant gloves are required to prevent skin contact and potential allergic reactions.[2] Nitrile or low-protein, powder-free latex gloves are suitable options.[1] Glove selection should be based on the duration of the handling task.

  • Eye and Face Protection: To protect against airborne particles, safety glasses with side shields are the minimum requirement.[2][3] In situations where dust generation is likely, chemical goggles should be worn.[1]

  • Respiratory Protection: A dust respirator is essential to prevent inhalation of this compound powder, which can cause sensitization.[1][3] For tasks with low potential for dust generation, a NIOSH-approved P95 or equivalent particle respirator may be sufficient.[2] For higher-risk activities or in cases of inadequate ventilation, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[2]

  • Body Protection: Wear a lab coat or long-sleeved protective clothing to prevent skin exposure.[1][4]

Quantitative Safety Data

The following table summarizes key quantitative data for selecting appropriate PPE when handling this compound.

ParameterRecommendationSource
Glove Breakthrough Time Brief Contact (< 60 min): Use gloves with a protection class of 3 or higher.[1] Prolonged/Repeated Contact (> 240 min): Use gloves with a protection class of 5 or higher.[1][1]
Occupational Exposure Limit (OEL) No specific OEL has been established for this compound.[2][4][5][6] All operations should be guided by the principle of minimizing exposure to the lowest practical level. Engineering controls are the preferred method of exposure reduction.[2][4][5][6]

Operational and Disposal Plans

A systematic approach to handling, spill cleanup, and disposal is crucial for maintaining a safe laboratory environment.

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: Fit your respirator, ensuring a proper seal.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, pulling the cuffs over the sleeves of your lab coat.[1]

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first, using a proper technique (e.g., peeling them off without touching the outer surface with bare skin) to avoid contamination.[2]

  • Gown/Lab Coat: Remove your lab coat by rolling it inside-out and away from your body.

  • Hand Hygiene: Wash your hands.

  • Eye Protection: Remove goggles or safety glasses from the back.

  • Respiratory Protection: Remove your respirator from the back.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.[3][7]

Immediate and correct response to a spill is critical to prevent the spread of contamination.

For Minor Spills (Small amount of powder):

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing the full recommended PPE, including a dust respirator, gloves, eye protection, and a lab coat.[1]

  • Contain Spill: Gently cover the spill with paper towels.[8]

  • Wet Cleaning: Dampen the paper towels with water to prevent the powder from becoming airborne. Do not spray directly onto the powder.[1][9]

  • Clean Area: Wipe the area from the outside in, placing the used towels into a designated waste bag.[1]

  • Decontaminate: Clean the spill area with soap and warm water, then dry with fresh paper towels.[9]

  • Dispose: Place all cleaning materials and contaminated gloves into a sealed plastic bag for disposal as hazardous waste.[1][9]

For Major Spills:

  • Evacuate: Alert all personnel and evacuate the immediate area. Move upwind from the spill.[3]

  • Secure Area: Restrict access to the spill area.

  • Emergency Response: Contact your institution's emergency responders or safety officer.[3]

  • Cleanup: Only personnel trained in hazardous spill response should perform the cleanup, using appropriate high-level PPE.[3] Cleanup may involve a vacuum cleaner fitted with a HEPA filter.[1]

  • Used PPE: All disposable PPE (gloves, masks, etc.) used while handling this compound should be considered contaminated. Place them in a sealed, labeled container for disposal.[2]

  • Contaminated Materials: Any materials used for spill cleanup must be disposed of as hazardous waste.[3]

  • Chemical Waste: Unused or waste this compound must be disposed of through an authorized hazardous or special waste collection service.[3]

  • Regulations: All waste must be handled and disposed of in strict accordance with all applicable local, state, and federal regulations.[1]

Visual Workflow for Handling this compound

G start Start: Task Involving This compound assess 1. Assess Risk (e.g., Weighing, Transfer) start->assess select_ppe 2. Select Appropriate PPE (Gloves, Goggles, Respirator, Coat) assess->select_ppe don_ppe 3. Don PPE (Correct Sequence) select_ppe->don_ppe handle 4. Perform Handling Task (In Fume Hood if Possible) don_ppe->handle spill_check Spill Occurred? handle->spill_check spill_cleanup 5a. Execute Spill Cleanup Protocol spill_check->spill_cleanup Yes doff_ppe 5b. Doff PPE (Correct Sequence) spill_check->doff_ppe No spill_cleanup->doff_ppe dispose 6. Dispose of Waste (PPE & Contaminated Materials) doff_ppe->dispose end End dispose->end

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penicillin V Potassium
Reactant of Route 2
Reactant of Route 2
Penicillin V Potassium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.